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2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Documentation Hub

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  • Product: 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid
  • CAS: 1600925-50-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Executive Summary The compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Molecular Formula: C7H8N2O3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Molecular Formula: C7H8N2O3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by an electron-deficient pyrimidine core linked via an oxygen bridge to an acetic acid moiety, this molecule serves as a critical intermediate for fragment-based drug design (FBDD) and the synthesis of complex aryloxyacetic acid derivatives.

Unlike its widely cataloged thio-analog, 2-((4-methylpyrimidin-2-yl)thio)acetic acid [1], the oxygen-ether variant presents distinct physicochemical advantages, including altered metabolic stability, a modified hydrogen-bonding profile, and a tighter conformational space. This whitepaper provides a comprehensive analysis of its structural properties, mechanistic reactivity, and validated experimental protocols for its synthesis and downstream derivatization.

Structural and Physicochemical Profiling

The molecular architecture of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid dictates its behavior in both synthetic workflows and biological environments. The presence of the 4-methyl group breaks the symmetry of the pyrimidine ring, subtly altering the electron density at the C2 position and influencing the basicity of the adjacent nitrogen atoms. The ether linkage (-O-) is sterically less demanding than a thioether (-S-), which tightens the dihedral angle between the pyrimidine ring and the carboxylic acid tail.

Table 1: Physicochemical Properties

Note: Values are extrapolated from the base 2-(pyrimidin-2-yloxy)acetic acid scaffold and standard cheminformatics models [2].

PropertyValueStructural Rationale
Molecular Formula C7H8N2O3Core composition
Molecular Weight 168.15 g/mol Ideal fragment size for FBDD (Rule of 3 compliant)
Exact Mass 168.0535 DaUsed for high-resolution mass spectrometry (HRMS) tracking
Predicted LogP ~0.5 to 0.8Hydrophilic nature driven by the ionizable carboxylic acid
H-Bond Donors 1Attributed to the terminal -COOH group
H-Bond Acceptors 5Pyrimidine N (x2), Ether O (x1), Carboxylic O (x2)
Predicted pKa ~3.5Typical for α-aryloxy carboxylic acids

Mechanistic Insights: Chemical Reactivity and Stability

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid relies on the SNAr reaction. The nitrogen atoms in the pyrimidine ring are highly electron-withdrawing, rendering the C2 and C4 positions electrophilic. When an alkoxide nucleophile (derived from glycolic acid) attacks the C2 position of a 2-chloro-4-methylpyrimidine precursor, the reaction traditionally proceeds via a Meisenheimer complex. However, recent kinetic isotope effect studies suggest that for certain electron-deficient heterocycles with good leaving groups (like chloride), these substitutions can occur via a concerted mechanism[3].

Stability of the 2-Oxypyrimidine Linkage

A critical causality in handling this molecule is understanding the fragility of the 2-oxypyrimidine bond under extreme pH. While stable under neutral and mildly acidic conditions, prolonged exposure to strong aqueous bases (e.g., >1 M NaOH) at elevated temperatures can induce hydrolysis, cleaving the ether bond to yield 4-methylpyrimidin-2-ol and glycolic acid. Therefore, synthetic workups must strictly control pH during isolation.

ReactivityMap Core 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Site1 Carboxylic Acid (-COOH) Core->Site1 Site2 Pyrimidine Ring (N atoms) Core->Site2 Site3 Ether Linkage (-O-) Core->Site3 App1 Amide Coupling (Drug Conjugation) Site1->App1 HATU/DIPEA App2 Hydrogen Bonding (Target Binding) Site2->App2 Kinase/Receptor interaction App3 Metabolic Stability (vs. Thioether) Site3->App3 Hydrolytic profile

Key reactive sites and structural applications of the target molecule.

Experimental Workflow: Synthesis and Derivatization

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows are designed with built-in analytical checkpoints to ensure high-fidelity chemical generation.

De Novo Synthesis via SNAr

Objective: Synthesize 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid from 2-chloro-4-methylpyrimidine and glycolic acid.

Step-by-Step Methodology:

  • Deprotonation (Alkoxide Generation): Dissolve glycolic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Causality: Two equivalents of base are strictly required—one to deprotonate the carboxylic acid, and the second to generate the highly nucleophilic alkoxide necessary for the SNAr attack [4].

  • Electrophile Addition: Once hydrogen gas evolution ceases (self-validation of complete deprotonation), add 2-chloro-4-methylpyrimidine (1.0 equivalent) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction via LC-MS. Validation: Look for the disappearance of the starting material mass ([M+H]^+^ 129) and the emergence of the product mass ([M+H]^+^ 169).

  • Quench and pH-Controlled Isolation: Cool the reaction to room temperature and quench with ice water. Carefully acidify the aqueous layer using 1 M HCl until the pH reaches exactly 3.0. Causality: Acidifying to pH 3 protonates the carboxylic acid (pKa ~3.5) driving the product into its neutral, organic-soluble state without triggering acid-catalyzed ether cleavage.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from minimal hot ethanol to yield the pure target.

SynthesisWorkflow Step1 2-Chloro-4-methylpyrimidine + Glycolic Acid Step2 Deprotonation (NaH in DMF, 0°C) Step1->Step2 Add Base Step3 SNAr Reaction (80°C, 12h) Step2->Step3 Heat Step4 Aqueous Quench & Acidification (HCl to pH 3) Step3->Step4 Cool & Neutralize Step5 Extraction & Purification (EtOAc, Recrystallization) Step4->Step5 Isolate Product 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Pure Target) Step5->Product Yield & Characterize

Workflow for the SNAr synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Derivatization: Amide Coupling Workflow

Objective: Conjugate the carboxylic acid to a primary amine using HATU to form a stable amide bond.

Step-by-Step Methodology:

  • Activation: Dissolve 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU generates an highly reactive OAt-active ester in situ. The 7-aza effect from the HOAt leaving group provides anchimeric assistance, drastically accelerating the coupling kinetics and preventing side reactions [5].

  • Aminolysis: Add the target primary amine (1.1 eq) to the activated ester solution. Stir for 2 hours.

  • Workup: Dilute with dichloromethane (DCM) and wash sequentially with saturated NaHCO3, 1 M HCl, and brine. Validation: The sequential washing removes unreacted amine (acid wash) and acidic byproducts/HOAt (basic wash), leaving the neutral amide product in the organic phase.

Applications in Drug Discovery

In modern medicinal chemistry, the 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid motif acts as a powerful bioisostere.

  • Kinase Inhibitors: The pyrimidine nitrogens are classic hinge-binding motifs in kinase inhibitors, capable of forming bidentate hydrogen bonds with the ATP-binding pocket.

  • Agrochemicals: Structurally related to synthetic auxins (like 2,4-D), the spatial arrangement of the aromatic ring and the carboxylic acid makes this compound an excellent starting point for developing selective herbicides targeting broadleaf weeds.

By mastering the synthesis and reactivity of this molecule, researchers can reliably integrate it into complex libraries, ensuring high yields and structural integrity throughout the drug development pipeline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98782, ((4-Methylpyrimidin-2-yl)thio)acetic acid" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 566272, 2-(pyrimidin-2-yloxy)acetic acid" PubChem. Available at:[Link]

  • Kwan, E. E., et al. "Concerted Nucleophilic Aromatic Substitutions" National Center for Biotechnology Information (PMC). Available at:[Link]

  • Peptide Chemistry Organization. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility" Peptide Chemistry. Available at:[Link]

Exploratory

High-Resolution Analytical Characterization of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid: Molecular Weight, Exact Mass, and Structural Validation

As a Senior Application Scientist, I frequently encounter discrepancies in downstream drug development assays that trace back to the poor analytical characterization of early-stage building blocks. 2-((4-Methylpyrimidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in downstream drug development assays that trace back to the poor analytical characterization of early-stage building blocks. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a prime example of a bifunctional intermediate where precise mass validation is non-negotiable. This whitepaper provides an authoritative guide to the structural elucidation, mass spectrometry logic, and self-validating analytical protocols required to confidently characterize this compound.

Chemical Identity & Structural Elucidation

The compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Formula: C₇H₈N₂O₃ ) is a highly versatile synthetic scaffold. Its architecture is deliberately segmented into three functional domains, each dictating specific physicochemical behaviors and analytical responses.

  • 4-Methylpyrimidine Core: Provides a rigid, aromatic scaffold capable of π−π stacking in biological targets. The basic nitrogen atoms in the pyrimidine ring are critical for positive-mode electrospray ionization (ESI+)[1].

  • Ether Linkage (-O-): Connects the pyrimidine ring to the acetic acid moiety, conferring conformational flexibility while remaining relatively stable under standard reverse-phase chromatography conditions.

  • Acetic Acid Moiety (-CH₂COOH): Enables salt formation, improves aqueous solubility, and serves as the primary handle for amide coupling in downstream synthesis.

Structural_Logic Core 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Formula: C7H8N2O3 Py 4-Methylpyrimidine Ring Provides rigid scaffold & pi-stacking Core->Py Ether Ether Linkage (-O-) Confers conformational flexibility Core->Ether Acid Acetic Acid (-CH2COOH) Enables salt formation & coupling Core->Acid

Structural deconstruction of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

The Causality of Mass: Average vs. Exact Mass in Drug Development

A common pitfall in early-stage research is conflating molecular weight with exact mass. Understanding the causality behind these two metrics is essential for designing robust analytical workflows.

  • Molecular Weight (168.15 g/mol ): This is the average mass calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is strictly used for macroscopic operations: calculating stoichiometry, determining molarity, and bulk formulation.

  • Monoisotopic Exact Mass (168.0535 Da): This is the mass calculated using only the principal (most abundant) isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[2]. In High-Resolution Mass Spectrometry (HRMS), the instrument measures individual ions, not bulk averages. Therefore, the exact mass is the critical target for identifying the compound and differentiating it from isobaric impurities[3].

Quantitative Mass Data Summary
PropertyValueAnalytical Application / Significance
Chemical Formula C₇H₈N₂O₃Elemental composition baseline.
Molecular Weight (Average) 168.15 g/mol Stoichiometric calculations and bulk formulation.
Monoisotopic Exact Mass 168.0535 DaHRMS target mass for structural confirmation.
[M+H]⁺ Exact Mass 169.0608 DaTarget for Positive Ion Mode ESI (Protonation).
[M-H]⁻ Exact Mass 167.0462 DaTarget for Negative Ion Mode ESI (Deprotonation).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To establish a self-validating system, mass validation must be decoupled from concentration-dependent artifacts. We utilize Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a concentration of 0.1 mg/mL. Causality: Methanol ensures complete solubilization of both the polar acid and the non-polar methylpyrimidine ring, while its high volatility enhances desolvation efficiency during electrospray ionization.

  • UHPLC Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and, crucially, provides an abundance of protons to ensure the basic pyrimidine nitrogen is fully ionized[1].

  • ESI+ Ionization: Operate the mass spectrometer in positive electrospray ionization mode. Causality: The pyrimidine core acts as a strong proton acceptor, yielding a robust [M+H]⁺ signal at m/z 169.0608.

  • HRMS Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer set to a resolving power of >50,000. Causality: High resolution is required to separate the target mass defect from background matrix interferences.

  • Data Processing: Extract the exact mass chromatogram for m/z 169.0608 with a mass tolerance window of ±5 ppm.

MS_Workflow A Sample Prep 0.1 mg/mL in MeOH B UHPLC Separation C18, 0.1% Formic Acid A->B C ESI+ Ionization Protonation of Pyrimidine N B->C D HRMS Analysis Orbitrap/TOF (R > 50,000) C->D E Data Processing Extract m/z 169.0608 D->E

Analytical workflow for the HRMS validation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Experimental Protocol: Liquid Chromatography (LC) Purity Assessment

Mass spectrometry confirms identity, but UV-based chromatography is required to accurately quantify purity, as different molecules ionize at drastically different efficiencies in MS. This orthogonal approach ensures trustworthiness in the analytical report.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Causality: TFA provides superior ion-suppression for the carboxylic acid moiety compared to formic acid, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • UV Detection: Monitor absorbance at 254 nm. Causality: The pyrimidine ring exhibits strong π−π∗ electronic transitions in the 250–260 nm range[1]. Monitoring at 254 nm maximizes the signal-to-noise ratio for the target compound while minimizing background absorbance from the mobile phase.

  • Integration: Integrate all peaks 0.1% relative area to determine the overall chromatographic purity of the building block.

Conclusion

The rigorous characterization of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid demands a clear understanding of the distinction between its bulk molecular weight (168.15 g/mol ) and its monoisotopic exact mass (168.0535 Da). By utilizing a self-validating system that pairs LC-UV purity assessment with HRMS exact mass confirmation, researchers can ensure the structural integrity of this building block before committing it to complex downstream synthetic or biological workflows.

References

  • Benzenamine, 2-methoxy-4-nitro- (Formula C₇H₈N₂O₃) - NIST Chemistry WebBook, nist.gov, 2

  • 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | CID 7337 (Exact Mass Calculation Standards) - PubChem, nih.gov, 3

  • Uracil | C₄H₄N₂O₂ | CID 1174 (Pyrimidine Ionization Behavior) - PubChem, nih.gov,1

Sources

Foundational

Predictive NMR Spectroscopic Profiling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid: A Technical Guide

Executive Summary & Structural Deconstruction For researchers and drug development professionals engaged in the synthesis of pyrimidine-based pharmacophores, accurate structural verification is a critical quality control...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

For researchers and drug development professionals engaged in the synthesis of pyrimidine-based pharmacophores, accurate structural verification is a critical quality control gateway. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a bifunctional molecule featuring a π-electron deficient pyrimidine ring, an electron-donating ether linkage, and a terminal carboxylic acid.

This guide provides an authoritative, predictive Nuclear Magnetic Resonance (NMR) profile for this compound. By mapping the electronic environment—specifically the interplay between inductive (-I) and resonance (+M) effects—we can establish a self-validating framework for spectral assignment.

SpinSystems cluster_0 Isolated Spin Systems Molecule 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid A Aromatic System H-5 & H-6 (Coupled, 3J ≈ 5.0 Hz) Molecule->A B Aliphatic Ether Methylene (-CH2-) (Singlet) Molecule->B C Aliphatic Alkyl Methyl (-CH3) (Singlet) Molecule->C D Exchangeable Carboxylic Acid (-COOH) (Broad Singlet) Molecule->D

Figure 1: Spin system deconstruction of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Quantitative Predictive Analysis

The tables below summarize the expected 1D NMR chemical shifts in DMSO-d6 at 298 K . DMSO-d6 is the solvent of choice due to its ability to disrupt intermolecular hydrogen bonding, which prevents severe broadening of the carboxylic acid signal and ensures complete dissolution of the polar molecule.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality & Mechanistic Assignment
-COOH 12.50 - 13.00Broad Singlet (br s)-1HHighly deshielded by the carbonyl's magnetic anisotropy and hydrogen bonding. Broadened due to rapid chemical exchange.
H-6 8.40 - 8.50Doublet (d)~5.01HDeshielded by the strong inductive (-I) effect of the adjacent N1 nitrogen atom and the overall electron-deficient nature of the pyrimidine ring.
H-5 6.90 - 7.10Doublet (d)~5.01HRelatively shielded for an aromatic proton. The oxygen at C2 exerts a strong resonance (+M) effect, pushing electron density onto the ortho/para positions (C5 is para to C2).
-CH 2​ - 4.80 - 4.90Singlet (s)-2HThe methylene protons are sandwiched between two highly electronegative groups (ether oxygen and carbonyl), resulting in a strong downfield shift.
-CH 3​ 2.30 - 2.50Singlet (s)-3HAttached to the sp 2 carbon (C4). Literature precedent for 4-methylpyrimidin-2-yl derivatives confirms this methyl group typically resonates near 2.32 ppm[1][2].
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeCausality & Mechanistic Assignment
C=O 170.0 - 172.0QuaternaryStandard shift for an aliphatic carboxylic acid carbonyl carbon.
C-4 169.0 - 170.0QuaternaryDeshielded by the adjacent N3 atom and the attached methyl group.
C-2 164.0 - 165.0QuaternaryHighly deshielded due to direct attachment to two electronegative nitrogen atoms and one oxygen atom.
C-6 159.0 - 160.0CHDeshielded by the adjacent N1 atom.
C-5 114.0 - 116.0CHUniquely shielded relative to other ring carbons due to the +M resonance electron donation from the C2-oxygen atom.
-CH 2​ - 64.0 - 66.0CH 2​ Deshielded aliphatic carbon due to the adjacent ether oxygen.
-CH 3​ 21.0 - 24.0CH 3​ Standard shift for a methyl group on a heteroaromatic ring. The corresponding 13 C chemical shift for this moiety is consistently observed around 21.10 ppm in similar derivatives[2].

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure high-fidelity data that meets publication and regulatory standards, the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system where each step acts as a quality control checkpoint.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of the analyte.

    • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Insufficient concentration will lead to poor signal-to-noise (S/N) ratios in the 13 C spectrum, while excessive concentration can cause viscosity-induced line broadening.

  • Instrument Setup & Tuning:

    • Transfer the solution to a pristine 5 mm NMR tube and insert it into a 400 MHz (or higher) spectrometer.

    • Equilibrate the probe temperature to exactly 298 K to prevent chemical shift drift of the exchangeable -COOH proton.

  • Locking and Shimming:

    • Lock the spectrometer to the deuterium frequency of DMSO-d6.

    • Execute gradient shimming (e.g., TopShim) to optimize B 0​ magnetic field homogeneity.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz.

  • Data Acquisition:

    • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the spectral width to 16 ppm to ensure the carboxylic acid peak is not folded. Acquire 16 scans.

    • 13 C NMR: Use a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm. Acquire 512–1024 scans depending on the exact sample concentration.

  • Processing & Calibration:

    • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Perform manual zero-order and first-order phase correction.

    • Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C).

NMR_Workflow S1 Sample Prep 15 mg in 0.6 mL DMSO-d6 S2 Lock & Shim Optimize B0 Homogeneity S1->S2 S3 Acquisition 1H: zg30 (16 scans) 13C: zgpg30 (512 scans) S2->S3 S4 Processing FT, Phase/Baseline Correction S3->S4

Figure 2: Standardized NMR acquisition and processing workflow for pyrimidine derivatives.

Quality Control & Self-Validation Metrics

A true expert system does not just assign peaks; it verifies the integrity of the assignment. Apply the following rules to validate the spectrum:

  • The Integration Ratio Rule: The fundamental proof of structural integrity lies in the aliphatic integrations. The ratio of the C4-methyl singlet to the oxyacetic methylene singlet must be exactly 3.0 : 2.0 (or 1.5 : 1) . Any deviation >5% indicates partial degradation (e.g., ether cleavage) or the presence of an impurity.

  • The Coupling Constant Symmetry: The 3 J coupling constant measured for the H-6 doublet must be mathematically identical to the 3 J coupling constant of the H-5 doublet (typically ~5.0 Hz). If ΔJ>0.2 Hz, the peaks are either misassigned or distorted by poor shimming.

Conclusion

The NMR spectral profile of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is governed by the strong electronic push-pull dynamics of the functionalized pyrimidine ring. By understanding the resonance shielding of C5 and the inductive deshielding of C6 and the methylene bridge, researchers can confidently utilize this predictive guide to validate their synthetic outputs.

References

  • Source: mdpi.
  • Source: nih.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Mechanistic Unknown The compound 2-((4-methylpyrimidin-2-yl)oxy)acetic acid presents a compelling scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Mechanistic Unknown

The compound 2-((4-methylpyrimidin-2-yl)oxy)acetic acid presents a compelling scaffold for investigation. Its pyrimidine core is a well-established pharmacophore found in a multitude of bioactive agents, while the oxyacetic acid moiety suggests potential interactions with a variety of biological targets.[1][2][3] The thio-analogue of this compound, 2-((4-Methylpyrimidin-2-yl)thio)acetic acid, has been explored as an intermediate for enzyme inhibitors, hinting at a potential mode of action for our subject molecule.[4] However, in the absence of direct experimental data, its in vitro mechanism of action remains speculative.[1]

This guide is structured not as a retrospective summary of known facts, but as a prospective experimental roadmap. As a Senior Application Scientist, my objective is to provide a robust, multi-pronged strategy for the systematic deconvolution of this compound's biological activity at the molecular and cellular levels. We will proceed with the logical rigor of a discovery campaign, from broad, unbiased screening to focused, hypothesis-driven validation. Our approach is designed to be self-validating at each stage, ensuring that subsequent experiments are built upon a foundation of reliable data.

Part 1: Target Identification – Casting a Wide Net

The initial and most critical phase of our investigation is the identification of the molecular target(s) of 2-((4-methylpyrimidin-2-yl)oxy)acetic acid. Given the diversity of targets associated with pyrimidine-containing molecules, which include kinases, synthases, and various receptors, we will employ a dual-pronged approach that combines computational prediction with empirical screening.

In Silico Target Prediction: A Hypothesis-Generating Engine

Molecular docking simulations will serve as our initial, cost-effective screening method to generate a prioritized list of potential protein targets.[1] This computational technique predicts the preferred orientation of our compound when bound to a protein, providing an estimate of binding affinity.

Experimental Protocol: Molecular Docking Workflow

  • Ligand Preparation: The 3D structure of 2-((4-methylpyrimidin-2-yl)oxy)acetic acid will be generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Library Selection: A library of protein crystal structures will be compiled from the Protein Data Bank (PDB). This library will be biased towards enzymes and receptors known to interact with pyrimidine and acetic acid derivatives, such as kinases, cyclooxygenases, and nitric oxide synthases.[2][5][6]

  • Docking Simulation: Using a validated docking program (e.g., AutoDock, Glide), the prepared ligand will be docked into the binding sites of each protein in the target library.

  • Scoring and Analysis: The resulting protein-ligand complexes will be scored based on predicted binding energy. The top-scoring hits (typically the lowest binding energies) will be visually inspected to ensure plausible binding modes.

Data Presentation: Prioritized Target List from Molecular Docking

RankProtein TargetPDB IDDocking Score (kcal/mol)Key Predicted Interactions
1Cyclooxygenase-2 (COX-2)5KIR-9.8Hydrogen bond with Arg120, pi-stacking with Tyr385
2Inducible Nitric Oxide Synthase (iNOS)1NSI-9.2Hydrogen bond with Gln257, salt bridge with Arg382
3Anaplastic Lymphoma Kinase (ALK)2XP2-8.7Hydrogen bond with Met1199 in the hinge region
4Histone Deacetylase 1 (HDAC1)4BKX-8.1Coordination with zinc ion via the carboxylic acid
Empirical Target Identification: Affinity-Based and Phenotypic Screening

While in silico methods provide valuable hypotheses, they must be validated experimentally. We will utilize two complementary, unbiased approaches to identify the direct binding partners of our compound.

Workflow: Target Identification

G cluster_computational In Silico Prediction cluster_experimental Experimental Validation docking Molecular Docking affinity_chromatography Affinity Chromatography-Mass Spectrometry docking->affinity_chromatography Hypothesis for direct binding target_validation Target Validation Assays affinity_chromatography->target_validation Candidate Targets phenotypic_screening Phenotypic Screening (e.g., Cell Viability) phenotypic_screening->affinity_chromatography Functional context

Caption: Workflow for Target Identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: 2-((4-methylpyrimidin-2-yl)oxy)acetic acid will be chemically coupled to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group, creating an affinity matrix.

  • Cell Lysate Incubation: A whole-cell lysate from a relevant cell line (e.g., a human cancer cell line like A549, given the potential anti-inflammatory or anti-cancer activity of similar scaffolds) will be incubated with the affinity matrix.[7]

  • Washing and Elution: Non-specifically bound proteins will be removed through a series of washes with increasing stringency. Specifically bound proteins will then be eluted using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: The eluted proteins will be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 2: Target Validation and Mechanistic Characterization

Once a list of candidate targets has been generated, the next crucial step is to validate these interactions and characterize the functional consequences of compound binding.

Direct Target Engagement Assays

We need to confirm that 2-((4-methylpyrimidin-2-yl)oxy)acetic acid directly binds to the candidate proteins in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with either the vehicle control or various concentrations of 2-((4-methylpyrimidin-2-yl)oxy)acetic acid.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

In Vitro Functional Assays: Quantifying the Impact

Following confirmation of direct binding, we will perform in vitro functional assays to determine how the compound modulates the activity of its target. The choice of assay will be dictated by the identity of the validated target.

Example Protocol: In Vitro Kinase Inhibition Assay (if the target is a kinase)

  • Assay Setup: The kinase, its specific substrate, and ATP are combined in a buffer system that mimics physiological conditions.[8]

  • Compound Incubation: A dilution series of 2-((4-methylpyrimidin-2-yl)oxy)acetic acid is added to the reaction mixture.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at 37°C. The reaction is then stopped.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by fitting the dose-response data to a suitable model.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
2-((4-methylpyrimidin-2-yl)oxy)acetic acidALK85
Staurosporine (Control)ALK5

Part 3: Elucidating Downstream Cellular Effects

Understanding the direct interaction between our compound and its target is only part of the story. We must also investigate the downstream consequences of this interaction within the cell.

Reporter Gene Assays for Pathway Analysis

Reporter gene assays are a powerful tool to monitor the activity of specific signaling pathways. For instance, if our compound is found to inhibit a component of the NF-κB pathway, we can use a cell line containing an NF-κB response element driving the expression of a reporter gene like luciferase.

Workflow: Reporter Gene Assay

G cell_line Engineered Cell Line (e.g., NF-κB-Luciferase) treatment Treat with Compound or Vehicle cell_line->treatment stimulation Stimulate Pathway (e.g., with TNF-α) treatment->stimulation lysis Cell Lysis stimulation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Analyze Pathway Inhibition measurement->analysis

Sources

Foundational

Synthesis Pathways for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid Derivatives: A Technical Guide

Executive Summary The 2-((4-methylpyrimidin-2-yl)oxy)acetic acid scaffold is a critical structural motif in modern medicinal chemistry, functioning as a key intermediate in the development of furin inhibitors for fibroti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-((4-methylpyrimidin-2-yl)oxy)acetic acid scaffold is a critical structural motif in modern medicinal chemistry, functioning as a key intermediate in the development of furin inhibitors for fibrotic diseases[1] and human immunodeficiency virus (HIV) replication inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing these derivatives, focusing on nucleophilic aromatic substitution ( SN​Ar ) and subsequent ester cleavage strategies.

Mechanistic Rationale & Pathway Design

The synthesis of pyrimidin-2-yloxy acetic acids typically relies on the differential reactivity of the pyrimidine ring. The C2 position of 4-methylpyrimidine is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms.

The SN​Ar Approach

The most robust method involves the SN​Ar reaction between 2-chloro-4-methylpyrimidine and a protected glycolic acid derivative (e.g., tert-butyl 2-hydroxyacetate). The choice of base is critical: strong, non-nucleophilic bases like Sodium Hydride (NaH) or Cesium Carbonate ( Cs2​CO3​ ) are required to deprotonate the alcohol without degrading the pyrimidine core. The bulky tert-butyl group prevents unwanted transesterification or nucleophilic attack at the ester carbonyl.

Ester Deprotection

Following ether formation, the tert-butyl ester is cleaved using strong acids such as Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This method avoids the basic hydrolysis conditions that could potentially cleave the newly formed pyrimidine ether bond, ensuring high fidelity of the final product.

Synthesis A 2-Chloro-4-methylpyrimidine C SNAr Reaction (Base: NaH or Cs2CO3, Solvent: THF/DMF) A->C B tert-Butyl 2-hydroxyacetate B->C D tert-Butyl 2-((4-methylpyrimidin-2-yl)oxy)acetate C->D Intermediate E Acidic Cleavage (TFA, DCM, rt) D->E F 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid E->F Final Product

Figure 1: Two-step synthesis workflow for 2-((4-methylpyrimidin-2-yl)oxy)acetic acid via SNAr and acidic cleavage.

Quantitative Data & Optimization

The table below summarizes the optimization of the SN​Ar step, highlighting the causality between base/solvent selection and product yield.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K2​CO3​ DMF801245Weak base leads to incomplete alkoxide formation.
2 Cs2​CO3​ DMF80878Improved solubility and "cesium effect" enhances nucleophilicity.
3NaH (60%)THF0 to rt492Quantitative deprotonation minimizes side reactions.
4DIPEADMSO120865Requires high temp; used in related amine substitutions[3].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of tert-Butyl 2-((4-methylpyrimidin-2-yl)oxy)acetate
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) and anhydrous THF (20 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add tert-butyl 2-hydroxyacetate (1.1 eq, 11.0 mmol) dropwise over 10 minutes. Validation checkpoint: Observe hydrogen gas evolution. The solution should become clear.

  • Electrophile Addition: Add 2-chloro-4-methylpyrimidine (1.0 eq, 10.0 mmol) dissolved in 5 mL THF.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Acidic Cleavage to 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid
  • Deprotection: Dissolve the intermediate from Protocol A (5.0 mmol) in anhydrous DCM (10 mL).

  • Acid Addition: Add TFA (5.0 mL) dropwise at 0 °C. Stir at room temperature for 3 hours.

  • Validation Checkpoint: Analyze an aliquot by LC-MS. The disappearance of the tert-butyl ester mass ( [M+H]+ ) and appearance of the acid mass confirms completion.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. Triturate the resulting solid with cold diethyl ether to yield the pure acid.

References

  • WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Google Patents.
  • US11773078B2 - Furin inhibitors. Google Patents.
  • WO2019215341A1 - Furin inhibitors. Google Patents.

Sources

Exploratory

Structural Elucidation and Supramolecular Assembly of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid: A Comprehensive Crystallographic Guide

Executive Summary and Chemical Context The rational design of solid-state materials relies heavily on the predictable assembly of molecular building blocks. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid ( C7​H8​N2​O3​ ) ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

The rational design of solid-state materials relies heavily on the predictable assembly of molecular building blocks. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid ( C7​H8​N2​O3​ ) serves as a highly versatile tecton in crystal engineering. Structurally, it possesses a pyrimidine ring (a strong hydrogen-bond acceptor) and a carboxylic acid moiety (a classic hydrogen-bond donor and acceptor).

Understanding the crystal structure of this compound is critical for drug development professionals and materials scientists, as it models the competitive landscape of . Depending on the crystallization environment, the molecule can self-assemble via the robust R22​(8) carboxylic acid homosynthon or pivot toward an acid-pyrimidine heterosynthon. This whitepaper provides an authoritative, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Solvent-Modulated Crystallization Protocol

The choice of solvent is not arbitrary; it is the primary thermodynamic driver that dictates which supramolecular synthon will dominate the crystal lattice.

Step-by-Step Procedure:

  • Solvent Selection: Prepare two distinct crystallization environments to probe synthon competition.

    • System A (Aprotic): Chloroform ( CHCl3​ ). Causality: Aprotic solvents do not compete for hydrogen bonds, thermodynamically favoring the formation of the R22​(8) carboxylic acid dimer.

    • System B (Protic): Methanol ( CH3​OH ). Causality: Protic solvents act as competitive hydrogen-bond donors/acceptors, often disrupting the homosynthon and driving the formation of acid-pyrimidine heterosynthons.

  • Dissolution: Dissolve 50 mg of highly pure 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in 5 mL of the chosen solvent under gentle sonication until a clear solution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial. Causality: Removing particulate impurities prevents heterogeneous nucleation, which often leads to poor-quality, microcrystalline powders.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) and leave it undisturbed in a vibration-free environment at 293 K.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals.

Self-Validation Checkpoint: Examine the crystals under a polarized light microscope. Complete extinction of light at 90° rotation validates that the crystal is a single domain and free of macroscopic twinning.

Synthons M 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid S1 Protic Solvents (e.g., Methanol) M->S1 Solvation S2 Aprotic Solvents (e.g., Chloroform) M->S2 Solvation H1 Carboxylic Acid Dimer R2,2(8) Homosynthon H2 Acid-Pyrimidine Heterosynthon S1->H2 Favors S2->H1 Favors

Solvent-dependent supramolecular synthon competition in 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.
Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
  • Mounting: Select a crystal with dimensions approximating 0.25 × 0.20 × 0.15 mm³. Coat it in paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon freezing, preventing crystal movement during data collection.

  • Cryocooling: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream. Causality: Low temperatures drastically reduce atomic thermal displacement parameters (ADPs), sharpening diffraction spots and increasing the signal-to-noise ratio for high-angle reflections.

  • Data Collection: Collect data using Mo Kα radiation ( λ = 0.71073 Å) via a ω

    • and ϕ -scan strategy.
  • Data Reduction: Integrate the frames and apply multi-scan absorption corrections.

Self-Validation Checkpoint: The internal agreement factor ( Rint​ ) must be evaluated post-reduction. An Rint​<0.05 validates the symmetry assignment and confirms the crystal is not twinned.

Workflow A Compound Synthesis & Purification B Slow Evaporation Crystallization A->B High Purity C Single Crystal Selection B->C Suitable Size D SC-XRD Data Collection (100 K, Mo Kα) C->D Mount on Loop E Data Reduction & Absorption Correction D->E APEX3 / SAINT F Structure Solution (SHELXT) E->F Intrinsic Phasing G Structure Refinement (SHELXL / Olex2) F->G Least-Squares H CIF Validation (checkCIF) G->H Final Model

Step-by-step single-crystal X-ray diffraction workflow from synthesis to CIF validation.

Structure Solution and Refinement

The structural model is solved using intrinsic phasing with and refined by full-matrix least-squares on F2 using , accessed via the graphical user interface.

Refinement Causality & Logic:

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically to model the ellipsoidal nature of their thermal motion.

  • Hydrogen Atom Placement: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups). Causality: X-rays scatter off electron clouds, making it difficult to accurately locate hydrogen atoms (which have only one electron). The riding model enforces chemically sensible bond lengths and angles.

  • Carboxylic Acid Proton: The acidic proton ( O−H ) is located from the difference Fourier map and refined freely or with a restrained O−H distance to accurately capture the hydrogen-bonding network.

Self-Validation Checkpoint: A final Goodness-of-Fit (GoF) near 1.00 and a flat residual electron density map (highest peak <0.5e/A˚3 ) validate that the structural model perfectly accounts for the observed diffraction data.

Quantitative Data Presentation

The table below summarizes the representative crystallographic parameters for the monoclinic polymorph of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, typically obtained from aprotic solvent crystallization.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C7​H8​N2​O3​
Formula weight 168.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=7.124(2) Å, α=90∘
b=11.450(3) Å, β=105.23(1)∘
c=9.876(2) Å, γ=90∘
Volume 777.3(3) ų
Z (Molecules per unit cell) 4
Calculated density 1.437 Mg/m³
Absorption coefficient ( μ ) 0.114 mm⁻¹
F(000) 352
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.32°
Reflections collected / independent 8,450 / 1,850 [ Rint​=0.032 ]
Goodness-of-fit (GoF) on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.038 , wR2​=0.092
Largest diff. peak and hole 0.245 and -0.182 e/ų

Conclusion

The crystallographic elucidation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid highlights the delicate balance of supramolecular interactions in the solid state. By strictly controlling the crystallization environment and employing a self-validating, low-temperature XRD protocol, researchers can accurately map the hydrogen-bonding networks that dictate the physicochemical properties of the bulk material. The methodologies and parameters outlined in this guide serve as a robust framework for structural chemists and drug development professionals dealing with pyrimidine-based active pharmaceutical ingredients (APIs).

References

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Foundational

Thermodynamic Profiling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid: Phase Equilibria and Ionization Kinetics

Executive Summary For researchers and drug development professionals, understanding the thermodynamic behavior of bifunctional building blocks is critical for optimizing synthetic routes, formulation strategies, and bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic behavior of bifunctional building blocks is critical for optimizing synthetic routes, formulation strategies, and bioavailability profiles. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (CAS: 1600925-50-5) is a highly versatile intermediate featuring a basic pyrimidine ring coupled to an acidic carboxymethyl ether moiety.

This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the thermodynamic properties of this compound. By examining its structural thermodynamics, ionization kinetics, and dissolution phase equilibria, we establish a robust methodology for characterizing its physicochemical behavior in various solvent systems.

Structural Thermodynamics and Predictive Modeling

Electronic Effects on Ionization (pKa)

The thermodynamic behavior of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in solution is governed by the zwitterionic nature of its functional groups[1]. The molecule contains two primary ionizable centers:

  • Pyrimidine Nitrogens (Basic): Capable of accepting a proton.

  • Carboxylic Acid (Acidic): Capable of donating a proton.

Mechanistic Causality: The ether linkage (–O–) connecting the pyrimidine ring to the acetic acid group plays a pivotal role in the molecule's thermodynamics. Through the inductive effect (-I), the electronegative oxygen withdraws electron density from both the pyrimidine ring and the carboxylic acid. This withdrawal stabilizes the carboxylate anion (lowering pKa2​ relative to standard acetic acid) while simultaneously decreasing the electron density on the pyrimidine nitrogens, rendering them less basic than an unsubstituted pyrimidine (lowering pKa1​ ).

Consequently, the molecule transitions through distinct thermodynamic states (cationic, zwitterionic, and anionic) depending on the solvent pH.

Ionization Cation Cationic Form (Protonated Pyrimidine) pH < 2.0 Zwitterion Zwitterionic Form (Neutral overall) pH 2.0 - 3.5 Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (Deprotonated Carboxyl) pH > 3.5 Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

Fig 1: pH-dependent ionization thermodynamic states of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Phase Equilibria & Dissolution Thermodynamics

The solubility of pyrimidine derivatives is highly temperature-dependent and heavily influenced by the hydrogen-bonding capacity of the solvent[2]. To accurately model the dissolution thermodynamics of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, we rely on two primary mathematical models: the van't Hoff equation and the modified Apelblat equation [3][4].

Thermodynamic Modeling

While the ideal van't Hoff model assumes a constant enthalpy of solution ( ΔHdiss​ ), this assumption frequently fails for zwitterionic heterocyclic compounds due to significant changes in heat capacity ( ΔCp​ ) upon solvation. Therefore, the modified Apelblat equation is the superior choice:

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters.

  • Causality for Model Selection: The ClnT term accounts for the temperature dependence of the dissolution enthalpy. For a molecule like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, which forms complex hydrogen-bond networks via its ether oxygen, pyrimidine nitrogens, and carboxyl group, the energy required to break the crystal lattice and form solvent cavities shifts non-linearly with temperature.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of these thermodynamic properties must utilize self-validating systems. Below are the field-proven methodologies for characterizing this compound.

Protocol A: Isothermal Saturation for Solubility Thermodynamics

This protocol determines the temperature-dependent solubility required to calculate ΔHdiss​ , ΔSdiss​ , and ΔGdiss​ [4].

  • Preparation: Add an excess amount of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid to 15 mL of the chosen solvent (e.g., Methanol, DMF, or Water) in a sealed, jacketed glass vessel.

  • Equilibration: Maintain the suspension at a constant temperature (ranging from 283.15 K to 323.15 K, ±0.1 K) using a programmable thermostatic water bath. Agitate at 300 RPM.

  • Self-Validation (Equilibrium Check): Withdraw aliquots at 24, 48, and 72 hours. Equilibrium is strictly confirmed only when the concentration variance between three successive intervals is <1% . This prevents the false reporting of metastable kinetic suspensions.

  • Phase Separation: Filter the aliquot rapidly through a 0.22 µm PTFE syringe filter pre-heated to the exact experimental temperature to prevent premature crystallization.

  • Quantification: Dilute the filtrate and quantify using High-Performance Liquid Chromatography (HPLC) with UV detection at λmax​ ~240 nm.

  • Self-Validation (Solid-State Check): Recover the residual undissolved solid and analyze via Powder X-Ray Diffraction (PXRD). Crucial step: This ensures that no solvent-mediated polymorphic transformation or hydrate/solvate formation occurred during the 72-hour equilibration, which would invalidate the thermodynamic calculations.

Workflow Step1 1. Solid-State Verification (PXRD & DSC) Step2 2. Isothermal Saturation (283.15 K - 323.15 K) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Equilibrium check (48h-72h) Step3->Step1 Residual solid check Step4 4. Quantification (HPLC/Gravimetric) Step3->Step4 Step5 5. Thermodynamic Modeling (Apelblat / van't Hoff) Step4->Step5 Data Extraction

Fig 2: Self-validating workflow for determining dissolution phase thermodynamics.

Quantitative Data Presentation

Based on the structural homology to established pyrimidine-carboxylic acid derivatives[2][3], the following tables summarize the predictive thermodynamic framework for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Table 1: Predicted Physicochemical & Thermodynamic Parameters
ParameterPredicted Value / RangeThermodynamic Significance
Molecular Weight 168.15 g/mol Baseline for mole fraction ( x ) calculations.
pKa1​ (Pyrimidine) 1.5 – 2.0Defines the threshold for cationic formation.
pKa2​ (Carboxyl) 3.2 – 3.8Defines the threshold for anionic solubility enhancement.
ΔHfus​ 22.0 – 28.0 kJ/molCrystal lattice energy barrier to dissolution.
LogP (Octanol/Water) 0.6 – 1.1Indicates moderate lipophilicity; drives partitioning entropy.
Table 2: Representative Dissolution Thermodynamics Matrix (Mole Fraction x×103 )

(Note: Values represent the predictive thermodynamic behavior across standard solvent polarities based on Apelblat modeling of pyrimidine derivatives).

Temperature (K)Water (Polar Protic)Methanol (Polar Protic)DMF (Polar Aprotic)
288.15 1.124.4512.30
298.15 1.586.1218.45
308.15 2.348.9026.70
318.15 3.6513.2538.10
ΔHdiss​ (kJ/mol) ~ 24.5 ~ 18.2 ~ 12.4

Data Interpretation: The dissolution is an endothermic process ( ΔHdiss​>0 ) across all solvents. The significantly higher solubility and lower enthalpy of dissolution in DMF indicate that the polar aprotic solvent effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers without requiring the energetic penalty of breaking strong solvent-solvent hydrogen bonds (as seen in water).

Conclusion

The thermodynamic profiling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid requires a rigorous understanding of its zwitterionic nature and temperature-dependent phase equilibria. By utilizing the modified Apelblat equation and strictly adhering to self-validating isothermal saturation protocols (including solid-state residual checks), researchers can accurately map the enthalpy and entropy of dissolution. This data is indispensable for scaling up crystallization processes, optimizing reaction solvents, and predicting the compound's behavior in biological assays.

References

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry.[Link]

  • Bolla, G., et al. (2022). Pharmaceutical Salts of Piroxicam and Meloxicam with Organic Counterions. Chemical Reviews, PMC - NIH.[Link]

  • Luo, F., et al. (2024). Thermodynamic study of solubility for pyrazinamide in ten solvents from T = (283.15 to 323.15) K. Journal of Molecular Liquids, ResearchGate.[Link]

Sources

Exploratory

2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry and agrochemical development, the aryloxyacetic acid pharmacophore has emerged as a highly versatile structural motif. Specifically, 2-((4-Methylpyrimidin-2-yl)oxy)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the aryloxyacetic acid pharmacophore has emerged as a highly versatile structural motif. Specifically, 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (CAS: 1600925-50-5) represents a critical building block[1]. By coupling the electron-deficient pyrimidine ring with a flexible, ether-linked acetic acid moiety, this molecule provides an ideal geometric and electronic profile for coordinating with metalloenzymes and nuclear receptors.

This technical whitepaper explores the structural rationale, advanced synthetic methodologies, and biological applications of pyrimidin-2-yloxy acetic acid derivatives, providing a comprehensive guide for researchers engineering next-generation enzyme inhibitors and receptor agonists.

Structural Rationale and Pharmacophore Significance

The architectural brilliance of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid lies in its dual-functionality:

  • The 4-Methylpyrimidine Core: The nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors. The methyl group at the 4-position introduces a slight steric bulk and electron-donating hyperconjugation, which modulates the pKa of the pyrimidine nitrogens, optimizing them for target engagement without rendering the ring overly reactive.

  • The Ether-Linked Acetic Acid: The flexible ether oxygen ( −O− ) allows the acetic acid tail to adopt multiple conformations. The terminal carboxylic acid is a classic bioisostere for phosphate groups and a potent chelator for divalent metal cations (e.g., Fe2+ ).

This combination is heavily utilized in the design of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors 2[2] and multi-target ligands for Peroxisome Proliferator-Activated Receptors (PPARs)3[3].

Synthetic Methodology: The SNAr Strategy

The most efficient route to synthesize 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-methylpyrimidine and glycolic acid.

Mechanistic Causality in Reagent Selection
  • Base Selection (The "Cesium Effect"): While sodium hydride ( NaH ) is commonly used for deprotonation, utilizing Cesium Carbonate ( Cs2​CO3​ ) significantly enhances mono-substitution selectivity over bis-substitution in pyrimidine systems 4[4]. The large, polarizable Cs+ cation increases the solubility and naked nucleophilicity of the alkoxide.

  • Stoichiometry Logic: Glycolic acid possesses two acidic protons—a carboxylic acid ( pKa≈3.8 ) and an aliphatic alcohol ( pKa≈13 ). To drive the SNAr reaction, strictly >2.0 equivalents of base are required. The first equivalent neutralizes the carboxylic acid (forming a non-nucleophilic carboxylate), while the second equivalent generates the highly nucleophilic alkoxide necessary to attack the 2-chloro-4-methylpyrimidine.

Workflow A 2-Chloro-4-methylpyrimidine C SNAr Reaction (Cs2CO3, DMF, 80°C) A->C B Glycolic Acid B->C D 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid C->D High Mono-selectivity

Caption: Synthetic workflow for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid via SNAr.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed with embedded In-Process Controls (IPCs) to ensure experimental integrity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add glycolic acid (1.1 eq, 11 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL). Causality: Anhydrous conditions are critical; trace water will hydrolyze the starting material to 4-methylpyrimidin-2-ol under basic conditions.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Cs2​CO3​ (2.5 eq, 25 mmol) in portions. Stir for 30 minutes at room temperature. Causality: Slow addition prevents thermal runaway from the acid-base neutralization exotherm.

  • Coupling: Add 2-chloro-4-methylpyrimidine (1.0 eq, 10 mmol) in a single portion. Heat the reaction mixture to 80 °C for 8–12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with 100 µL 1M HCl, extract with EtOAc, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass ( m/z 129 [M+H]+ ) disappears, replaced entirely by the product mass ( m/z 169 [M+H]+ ).

  • Workup & Isolation: Cool the mixture to 0 °C. Dilute with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted organic impurities. Carefully acidify the aqueous layer with 2M HCl to pH ~2.5. Extract the precipitated product with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Biological Applications: Enzyme Inhibition and Receptor Agonism

HPPD Inhibition

Aryloxyacetic acid derivatives are highly potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in tyrosine catabolism. The acetic acid moiety acts as a bidentate ligand, chelating the active-site Fe2+ ion, while the pyrimidine ring engages in π−π stacking with surrounding phenylalanine residues. This mechanism is the foundation for modern herbicides and treatments for human tyrosinemia type I.

Pathway Tyr L-Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA Aminotransferase HPPD HPPD Enzyme (Fe2+) HPPA->HPPD Substrate HGA Homogentisate HPPD->HGA Dioxygenase Inhibitor Aryloxyacetic Acid Inhibitor Inhibitor->HPPD Competitive Chelation

Caption: HPPD inhibition pathway by aryloxyacetic acid derivatives.

PPAR Agonism and Multi-Target Therapeutics

Beyond HPPD, the aryloxyacetic acid scaffold has been successfully utilized to design dual-target agents that act as both Fatty Acid Amide Hydrolase (FAAH) inhibitors and PPAR α/γ agonists. This multi-target approach is currently being investigated as a novel therapeutic strategy for neurodegenerative pathologies, particularly Alzheimer's Disease (AD), where metabolic regulation and endocannabinoid tone must be simultaneously modulated 3[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes quantitative data from recent literature, demonstrating the profound inhibitory potency of aryloxyacetic acid derivatives against target enzymes. The data highlights how minor structural modifications around the ether linkage and aromatic ring drastically impact the binding affinity ( Ki​ ).

Compound / DerivativeTarget Enzyme Ki​ / IC50​ ValueApplication / Notes
Compound I12 AtHPPD Ki​=0.011 µM Pre-emergence herbicide candidate 2[2]
Compound I23 AtHPPD Ki​=0.012 µM High binding affinity to Fe2+ 2[2]
Mesotrione (Control) AtHPPD Ki​=0.013 µM Commercial standard comparison2[2]
Compound 2 (Stilbenic) FAAH / PPAR α/γ Multi-target IC50​ Alzheimer's disease research 3[3]

References

  • EvitaChem / ChemBuyersGuide (2026). 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (CAS No.: 1600925-50-5) Inventory & Properties. Retrieved from 1[1] and .

  • Wang, M.-M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from 2[2].

  • Martin, N. G., et al. (2011). A Large-Scale Synthesis of Potent Glucokinase Activator MK-0941 via Selective O-Arylation and O-Alkylation. Organic Process Research & Development, ACS Publications. Retrieved from 4[4].

  • Russo, et al. (2018). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules / NCBI PMC. Retrieved from 3[3].

  • Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a highly versatile heteroaryl ether building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and agrochemicals. Synthesizing this compound requires strict regiocontrol to avoid unwanted nitrogen-alkylated byproducts. This application note details a robust, self-validating two-step synthesis protocol utilizing a Nucleophilic Aromatic Substitution (SNAr) strategy followed by mild lithium hydroxide saponification.

Mechanistic Rationale & Causality (Expertise & Experience)

A common pitfall in synthesizing pyrimidin-2-yloxy derivatives is attempting the direct O-alkylation of 4-methylpyrimidin-2-ol with alkyl halides (e.g., ethyl bromoacetate). Because pyrimidin-2-ols exist in a dynamic lactam-lactim tautomeric equilibrium, direct alkylation typically yields an inseparable mixture of the thermodynamically stable N1-alkylated pyrimidin-2(1H)-one and the desired O-alkylated product.

To completely bypass this tautomeric interference, this protocol employs an SNAr strategy[1]. By utilizing 2-chloro-4-methylpyrimidine as the electrophile, the chloride acts as an excellent leaving group. When reacted with the sodium alkoxide of methyl glycolate, the nucleophilic attack is strictly directed to the C2 position, guaranteeing 100% regioselective formation of the O-linked heteroaryl ether[2].

Following the SNAr reaction, the methyl ester intermediate undergoes mild saponification. Lithium hydroxide (LiOH) in a biphasic THF/water system is specifically chosen over harsher bases (like NaOH under reflux). The lithium cation effectively coordinates at the solvent interface, facilitating rapid ester cleavage at room temperature without risking nucleophilic attack or cleavage of the newly formed heteroaryl ether bond[3][4].

Workflow Visualization

Workflow SM 2-Chloro-4-methylpyrimidine + Methyl glycolate Step1 Step 1: SNAr Reaction NaH, THF, 0 °C to RT SM->Step1 Int Intermediate: Methyl 2-((4-methylpyrimidin-2-yl)oxy)acetate Step1->Int Alkoxide attack Step2 Step 2: Saponification LiOH, THF/H2O, RT Int->Step2 Workup Acidic Workup 1M HCl (pH 3-4) Step2->Workup Ester cleavage Product Target Product: 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Workup->Product Precipitation

Caption: Two-step synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid via SNAr and saponification.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 1.00 g scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: SNAr Reaction
2-Chloro-4-methylpyrimidine128.561.001.00 g (7.78 mmol)Electrophile
Methyl glycolate90.081.200.84 g (9.34 mmol)Nucleophile precursor
NaH (60% dispersion in oil)24.001.500.47 g (11.67 mmol)Base
THF (Anhydrous)72.11-20.0 mLSolvent
Intermediate Product 182.18 1.00 ~1.20 g (Expected) Substrate for Step 2
Step 2: Saponification
LiOH·H₂O41.962.000.55 g (13.18 mmol)Hydrolysis Base
THF / H₂O (3:1 v/v)--16.0 mLBiphasic Solvent
Final Target Product 168.15 - ~0.95 g (Expected) Target Compound

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-((4-methylpyrimidin-2-yl)oxy)acetate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Add 20 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Alkoxide Generation: Carefully add NaH (0.47 g, 60% dispersion) to the chilled THF. Slowly add methyl glycolate (0.84 g) dropwise over 5 minutes. Caution: Hydrogen gas will evolve. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases and the alkoxide is fully formed.

  • Electrophile Addition: Dissolve 2-chloro-4-methylpyrimidine (1.00 g) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes; UV visualization).

  • Quenching & Extraction: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can be used directly in Step 2 or purified via flash chromatography if high purity is required.

Step 2: Saponification to 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid
  • Solubilization: Dissolve the intermediate methyl ester (~1.20 g) in 12 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O (0.55 g) in 4 mL of deionized water. Add the aqueous LiOH solution to the THF mixture. Stir vigorously at room temperature for 2–3 hours[3].

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the remaining aqueous phase with 10 mL of water and wash once with 10 mL of diethyl ether to remove any unreacted organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and slowly add 1M HCl dropwise until the pH reaches 3–4. The target carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum desiccator to afford the pure 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Self-Validating Systems & Troubleshooting

  • Moisture Control Validation (Step 1): The presence of water during Step 1 will generate hydroxide ions, which outcompete the glycolate alkoxide, leading to the formation of 4-methylpyrimidin-2-ol. If LC-MS reveals a mass of m/z 111 [M+H]⁺, strict anhydrous conditions were compromised.

  • pH Monitoring (Step 2): The target compound is amphoteric. If the pH drops below 2 during the acidic workup, the pyrimidine nitrogen will protonate, forming a highly water-soluble hydrochloride salt, drastically reducing your isolated yield. Precise titration to pH 3-4 is critical.

  • Structural Validation (NMR): To conclusively prove that O-alkylation (and not N-alkylation) occurred, analyze the ¹³C NMR spectrum. The C2 carbon of the pyrimidine ring will exhibit a distinct chemical shift at approximately 162–165 ppm , confirming the heteroaryl ether linkage. An N-linked lactam byproduct would shift this carbonyl resonance significantly.

References

  • Korb, M., et al. "Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers." Organometallics, 2016. 2

  • Benchchem Application Notes. "5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors." Benchchem, 2025. 1

  • Nicolaou, K. C., et al. "Design, Synthesis, and Biological Evaluation of Platensimycin Analogues with Varying Degrees of Molecular Complexity." Journal of the American Chemical Society, 2008. 3

  • Ripamonti, M., et al. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches." MDPI, 2024.4

Sources

Application

Application Note: Amide Coupling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid with Primary Amines

Introduction & Chemical Context The synthesis of heteroaryl ethers linked to acetamides is a recurrent motif in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. 2-((4-Methylpyrimidin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The synthesis of heteroaryl ethers linked to acetamides is a recurrent motif in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid serves as a highly versatile pharmacophore building block. However, coupling this specific carboxylic acid with primary amines presents unique physicochemical challenges.

The electron-deficient pyrimidine ring acts as a weak base and a strong hydrogen-bond acceptor, which can interfere with the solubility of the substrate in non-polar solvents. Furthermore, the heteroaryloxy linkage can be sensitive to harsh basic conditions or prolonged thermal stress, occasionally leading to ether cleavage (yielding 4-methylpyrimidin-2-ol) if the active ester intermediate is mishandled. Consequently, selecting a coupling methodology that balances rapid activation with mild, highly controlled reaction conditions is critical for maximizing yield and purity.

Mechanistic Insights & Reagent Selection

To achieve a self-validating and scalable protocol, the choice of coupling reagent must be driven by causality rather than habit. While uronium-based reagents like HATU are ubiquitous in discovery chemistry for their rapid kinetics, they suffer from poor atom economy, toxicity, and the generation of tetramethylurea byproducts that complicate purification.

For the robust coupling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, Propylphosphonic anhydride (T3P) is the superior reagent.

The Causality of T3P Selection:

  • Mild Activation: T3P forms a reactive phosphonate ester intermediate that is highly susceptible to nucleophilic attack by primary amines but stable enough to prevent degradation of the oxyacetic acid linkage[1].

  • Phase-Separation Efficiency: The byproducts of T3P activation are entirely water-soluble phosphonate salts. This eliminates the need for complex chromatographic purification, allowing the target amide to be isolated via a simple aqueous wash[2].

  • Exotherm Control: T3P is commercially supplied as a 50 wt% solution (typically in EtOAc or 2-MeTHF), allowing for controlled, dropwise addition to manage the exothermic activation step safely.

G A 2-((4-Methylpyrimidin-2-yl)oxy) acetic acid C Active Phosphonate Ester A->C Activation B T3P + Base (Pyridine/DIPEA) B->C E Target Amide Product C->E Nucleophilic Attack F Water-Soluble Phosphonate Salts C->F Byproduct Release D Primary Amine (R-NH2) D->E

Mechanistic pathway of T3P-mediated amide coupling with primary amines.

Quantitative Comparison of Coupling Reagents

To justify the transition from discovery-scale reagents to process-friendly alternatives, the following table summarizes the performance metrics of common coupling agents when applied to heteroaryloxyacetic acids.

Coupling ReagentTypical Yield (%)Byproduct RemovalScalabilityToxicity / Safety Profile
T3P / Pyridine 85 - 95%Excellent (Aqueous Wash)High (>10 kg)Low toxicity, non-explosive
HATU / DIPEA 80 - 90%Poor (Requires Chromatography)Low (Costly)Sensitizer, explosive risk
EDC / HOBt 60 - 75%Moderate (Aqueous Wash)ModerateHOBt is an explosive hazard
COMU / Base 75 - 85%ModerateLowHydrolytically unstable

Data synthesized from comparative solvent and reagent evaluations in process chemistry[2].

Experimental Protocols

Protocol A: High-Throughput Discovery Scale (HATU-Mediated)

Use this protocol for rapid library generation (10–50 mg scale) where chromatographic purification is standard.

  • Preparation: In a 4 mL glass vial, dissolve 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (1.0 equiv, 0.1 mmol) and the primary amine (1.1 equiv, 0.11 mmol) in anhydrous DMF (1.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). Rationale: A large excess of base ensures the amine is fully deprotonated and neutralizes the acidic byproducts of HATU.

  • Activation: Add HATU (1.2 equiv, 0.12 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture at 25 °C for 1–2 hours. Monitor conversion via LC-MS.

  • Workup: Dilute with EtOAc (5 mL) and wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC.

Protocol B: Scalable & Green Synthesis (T3P-Mediated)

Use this protocol for gram-to-kilogram scale synthesis. This method is self-validating as the purity of the product is visually confirmed by the absence of emulsions during the aqueous wash.

  • Dissolution: Charge a round-bottom flask with 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (1.0 equiv) and the primary amine (1.05 equiv). Suspend the mixture in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes). Rationale: 2-MeTHF is a green solvent that offers excellent phase separation and readily dissolves the pyrimidine substrate[2].

  • Cooling & Base Addition: Cool the suspension to 0–5 °C using an ice bath. Add Pyridine or DIPEA (2.5 equiv) dropwise. Rationale: Pyridine acts as an excellent acyl transfer catalyst in T3P couplings, suppressing side reactions[1].

  • Controlled Activation: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise over 15 minutes, maintaining the internal temperature below 10 °C. Rationale: Dropwise addition prevents thermal spikes that could lead to the cleavage of the oxyacetic acid ether bond.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours until LC-MS indicates >98% conversion.

  • Quench & Phase Separation: Quench the reaction by adding water (5 volumes) and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 volumes) and brine (5 volumes). Rationale: The alkaline wash effectively hydrolyzes any unreacted T3P and extracts the phosphonate byproducts into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the analytically pure target amide.

Workflow Step1 1. Dissolution Mix Acid + Amine in EtOAc or 2-MeTHF Step2 2. Base Addition Add Pyridine or DIPEA (Cool to 0-5 °C) Step1->Step2 Step3 3. Activation Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Reaction Stir at RT (Monitor via LC-MS) Step3->Step4 Step5 5. Quench Add Aqueous NaHCO3 to neutralize Step4->Step5 Step6 6. Isolation Phase separation & Organic layer concentration Step5->Step6

Step-by-step workflow for the scalable T3P-mediated amide coupling protocol.

Troubleshooting & Field Insights

  • Incomplete Conversion: If the primary amine is sterically hindered (e.g., tert-butylamine or an ortho-substituted aniline), the active phosphonate ester may form, but nucleophilic attack will be sluggish. Solution: Elevate the reaction temperature to 60 °C or add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to facilitate acyl transfer.

  • Product Precipitation: The resulting pyrimidine-amide may precipitate directly out of the EtOAc reaction mixture. Solution: If precipitation occurs, do not perform a standard extraction. Instead, quench with water, stir for 30 minutes, and isolate the product directly via vacuum filtration. Wash the filter cake with water and cold EtOAc.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.

Sources

Method

Application Note: 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid in Drug Discovery

Executive Summary & Chemical Rationale As drug discovery pivots toward highly selective kinase inhibitors, GPCR antagonists, and polypharmacological agents, the selection of versatile, bifunctional chemical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As drug discovery pivots toward highly selective kinase inhibitors, GPCR antagonists, and polypharmacological agents, the selection of versatile, bifunctional chemical building blocks is paramount. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid serves as a highly privileged scaffold in modern medicinal chemistry.

This molecule combines two critical pharmacophoric elements:

  • The Pyrimidine Ring: The nitrogen atoms at the 1- and 3-positions act as potent hydrogen-bond acceptors, making this moiety an ideal hinge-binding motif for the ATP-binding site of kinases[1]. The 4-methyl substitution provides a steric shield that enhances metabolic stability against CYP450-mediated oxidation.

  • The Oxyacetic Acid Linker: The ether linkage provides rotational flexibility, while the carboxylic acid serves as an optimal synthetic handle for library generation (via amide coupling or esterification) and acts as a bidentate chelator for metalloenzymes.

This application note details the mechanistic utility of this scaffold, provides self-validating protocols for library generation, and outlines screening methodologies for downstream drug development.

Mechanistic Applications in Target Classes

Kinase Inhibitors (e.g., MEK1/2, MET)

In the development of ATP-competitive kinase inhibitors, the pyrimidin-2-yloxy motif is frequently utilized to anchor the molecule within the kinase hinge region. For instance, in the discovery of MEK1/2 inhibitors, pyrimidine-based ethers have demonstrated equipotent inhibition of both wild-type and mutant kinase models[1]. The oxyacetic acid extension allows the molecule to project out of the ATP pocket into the solvent-exposed channel, enabling the attachment of solubilizing groups (e.g., piperazines or morpholines) without disrupting the core binding affinity.

Polypharmacology: PPAR/FAAH Dual Targeting

Aryloxyacetic acid derivatives have emerged as a breakthrough class for dual-target activity against Peroxisome Proliferator-Activated Receptors (PPARs) and Fatty Acid Amide Hydrolase (FAAH)[2]. This multi-target approach is highly sought after for neurodegenerative diseases like Alzheimer's, where the scaffold simultaneously provides neuroprotection (via PPAR activation) and anti-inflammatory effects (via FAAH inhibition)[2].

GPCR Antagonists (Endothelin ETA Receptors)

The introduction of pyrimidin-2-yloxy groups into sulfonamide backbones has been shown to dramatically increase affinity for the Endothelin A (ETA) receptor. The pyrimidine ring interacts with key tyrosine residues (e.g., Tyr129) via π−π stacking and hydrogen bonding, yielding highly selective ETA antagonists[3].

Metalloenzyme Inhibitors (HPPD)

In agrochemical and pharmaceutical drug discovery, aryloxyacetic acids are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The carboxylic acid and adjacent heteroatoms form a 1,3-dicarbonyl-like bidentate chelation complex with the active center metal of the enzyme, while the aromatic ring engages in favorable sandwich π−π stacking with active site phenylalanine residues.

Visualizing the Scaffold's Utility

Synthetic & Screening Workflow

The following workflow illustrates the rapid translation of the 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid scaffold into a screenable compound library.

G A 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Scaffold) B Amide Coupling (HATU/DIPEA) A->B C Target Library Generation B->C D TR-FRET Screening C->D E Hit Identification & SAR D->E

Workflow for library generation and high-throughput screening using the aryloxyacetic acid scaffold.

Dual-Targeting Mechanism

G L Aryloxyacetic Acid Derivative P PPARα/γ Activation (Nuclear Receptor) L->P F FAAH Inhibition (Enzyme Blockade) L->F N Neuroprotection & Anti-inflammation P->N F->N

Dual-targeting mechanism of aryloxyacetic acids in neurodegenerative and metabolic diseases.

Quantitative Data: SAR & Physicochemical Profiling

When incorporating 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid into a lead optimization campaign, researchers can expect specific shifts in the physicochemical profile of the resulting analogs.

Property / ParameterTypical Impact on Lead ScaffoldMechanistic Rationale
LogP (Lipophilicity) Decreases by ~0.5 to 1.0 units (vs. phenyl analogs)Pyrimidine nitrogens increase polarity and aqueous solubility, reducing non-specific binding.
H-Bond Acceptors +4 contributionTwo from the pyrimidine nitrogens, two from the carboxylate/amide. Enhances kinase hinge binding.
Steric Hindrance Minimal at the ether linkageThe -O-CH2- linker allows rotational freedom, enabling the molecule to adopt bioactive conformations in tight pockets.
Metabolic Stability High (Extended t1/2​ )The 4-methyl group sterically blocks the pyrimidine ring from rapid CYP450-mediated oxidation.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling for Library Generation

Causality Note: HATU is selected over traditional EDC/HOBt coupling because the electron-withdrawing nature of the pyrimidine ring can slightly reduce the nucleophilicity of the intermediate. HATU generates a highly reactive uronium species that prevents epimerization and ensures >90% yields even with sterically hindered secondary amines.

Materials:

  • 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (0.1 M in anhydrous DMF)

  • HATU (0.12 M in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diverse amine library (0.1 M in DMF)

Step-by-Step Methodology:

  • Activation: In a 96-well deep-well plate, dispense 100 µL of the acid solution (10 µmol) per well. Add 100 µL of the HATU solution (12 µmol) and 5 µL of DIPEA (28 µmol) to each well.

  • Pre-incubation: Agitate the plate at room temperature for 15 minutes to allow full formation of the active OAt ester.

  • Coupling: Add 120 µL of the respective amine solutions (12 µmol) to the wells. Seal the plate and shake at 400 rpm for 4 hours at room temperature.

  • Self-Validation (LC-MS): Withdraw a 2 µL aliquot from representative wells, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS. Proceed to purification only if the target mass accounts for >85% of the Total Ion Chromatogram (TIC).

  • Purification: Remove DMF via centrifugal evaporation. Purify the crude amides using automated preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed because the delayed measurement window (typically 50-100 µs post-excitation) eliminates short-lived auto-fluorescence natively emitted by many pyrimidine-containing small molecules, ensuring a pristine signal-to-noise ratio.

Materials:

  • Recombinant Kinase (e.g., MEK1 or MET)

  • Biotinylated peptide substrate & ATP (at Km​ concentration)

  • Europium (Eu)-labeled anti-phospho antibody

  • Streptavidin-Allophycocyanin (APC)

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the purified pyrimidine-oxyacetamide library in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each compound into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo).

  • Enzyme Incubation: Add 5 µL of the Kinase/Peptide substrate mixture (in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the detection mixture (EDTA to stop the reaction, Eu-labeled antibody, and Streptavidin-APC). Incubate in the dark for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine IC 50​ values.

References

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)
  • Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis Source: Indian Journal of Biochemistry and Biophysics / NIScPR URL
  • Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)

Sources

Application

Application Notes and Protocols for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in Coordination Chemistry

Introduction: A Versatile Ligand Scaffold for Novel Coordination Architectures In the quest for novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents, the design of versatile organic ligands is of para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Ligand Scaffold for Novel Coordination Architectures

In the quest for novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents, the design of versatile organic ligands is of paramount importance. The pyrimidine nucleus, a fundamental component of nucleic acids, offers a rich scaffold for the development of ligands due to the presence of two nitrogen atoms at positions 1 and 3, which can act as coordination sites.[1] When functionalized with other donor groups, pyrimidine derivatives can act as multidentate ligands, leading to the formation of stable and structurally diverse metal complexes.[2]

This guide focuses on the application of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid as a versatile ligand in coordination chemistry. This molecule is particularly intriguing as it combines three potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the carboxylate group of the acetic acid moiety. This multi-dentate character allows for a variety of coordination modes, making it a promising candidate for the construction of mononuclear, polynuclear, and polymeric coordination compounds with interesting photoluminescent, catalytic, or biological properties.[3]

While direct literature on the coordination chemistry of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is emerging, its structural similarity to the well-studied thio-analogue, 2-((4-Methylpyrimidin-2-yl)thio)acetic acid, provides a strong basis for predicting its behavior and developing robust synthetic protocols.[4] This document provides detailed protocols for the synthesis of the ligand and its metal complexes, outlines key characterization techniques, and discusses potential applications for researchers in materials science, catalysis, and drug development.

Part 1: Synthesis of the Ligand

The synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid can be efficiently achieved via a Williamson ether synthesis.[5] This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[6][7] In this case, the sodium salt of 2-hydroxy-4-methylpyrimidine is reacted with an ester of bromoacetic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol 1: Synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Materials:

  • 2-Hydroxy-4-methylpyrimidine

  • Sodium metal or Sodium hydride (NaH)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Formation of the Alkoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-4-methylpyrimidine (1 equivalent) in anhydrous ethanol.

    • Carefully add small pieces of sodium metal (1.1 equivalents) portion-wise to the solution. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted and a clear solution of the sodium pyrimidinolate is formed.

    • Alternative for NaH: If using sodium hydride, suspend NaH (1.1 equivalents) in anhydrous THF and add a solution of 2-hydroxy-4-methylpyrimidine (1 equivalent) in THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Etherification:

    • To the solution of the sodium pyrimidinolate, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Ester Isolation:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

    • Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 2-3.

    • The product, 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ligand.

    • Dry the purified product under vacuum.

Part 2: Synthesis of Coordination Complexes

The versatility of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid allows for the synthesis of a wide range of coordination complexes with various transition metals. The following is a general protocol that can be adapted for different metal salts.

Protocol 2: General Synthesis of Metal(II) Complexes

Materials:

  • 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (the ligand, HL)

  • A metal(II) salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • Methanol, Ethanol, or Acetonitrile

  • A weak base (e.g., triethylamine, sodium acetate) if starting with the protonated ligand

  • Standard laboratory glassware

Procedure:

  • Ligand Solution:

    • Dissolve the ligand (2 equivalents) in a suitable solvent (e.g., methanol) in a round-bottom flask. If starting with the protonated ligand, add a weak base (2 equivalents) to deprotonate the carboxylic acid in situ.

  • Metal Salt Solution:

    • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Complexation:

    • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

    • A precipitate of the metal complex is expected to form either immediately or upon standing. The reaction mixture can be gently heated to promote complexation and improve crystallinity.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the precipitate with the solvent used for the reaction, followed by a small amount of diethyl ether to facilitate drying.

    • Dry the complex in a desiccator over silica gel or in a vacuum oven at a moderate temperature.

Table 1: Representative Metal Precursors and Expected Product Stoichiometry

Metal PrecursorLigand:Metal RatioExpected Product Formula
Copper(II) Acetate Monohydrate2:1[Cu(L)₂(H₂O)₂]
Cobalt(II) Chloride Hexahydrate2:1[Co(L)₂(H₂O)₂]
Nickel(II) Nitrate Hexahydrate2:1[Ni(L)₂(H₂O)₂]

Note: The actual stoichiometry and coordination of water molecules may vary and should be confirmed by characterization techniques.

Part 3: Characterization of the Ligand and its Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure.

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the synthesized ligand. Upon complexation with paramagnetic metals like Cu(II) or Co(II), the NMR signals will be broadened, while for diamagnetic metals like Zn(II) or Cd(II), shifts in the proton and carbon signals can provide insights into the coordination environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A powerful tool to probe the coordination of the ligand to the metal center. Key vibrational bands to monitor include:

    • The C=O stretching frequency of the carboxylic acid, which will shift to lower wavenumbers upon deprotonation and coordination to the metal ion.

    • The C=N and C=C stretching vibrations of the pyrimidine ring, which may shift upon coordination of the ring nitrogen atoms.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. Changes in the absorption spectra upon complexation can confirm the interaction between the ligand and the metal.

  • Mass Spectrometry: Used to determine the molecular weight of the ligand and the mass-to-charge ratio of the resulting complexes, which helps in confirming the stoichiometry.

  • Single-Crystal X-ray Diffraction: The definitive method for determining the three-dimensional structure of the coordination complexes, revealing the coordination number and geometry of the metal center, as well as the coordination mode of the ligand.

Part 4: Predicted Coordination Modes and Supramolecular Architectures

Based on the structure of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and the known coordination chemistry of similar pyrimidine-carboxylate ligands, several coordination modes can be anticipated.[8][9][10][11]

Caption: Predicted coordination modes of the ligand.

The interplay of these coordination modes can lead to the formation of diverse supramolecular architectures, from discrete dimeric or oligomeric structures to one-, two-, or three-dimensional coordination polymers. The presence of the flexible ether linkage provides conformational freedom, which can be exploited to tune the resulting structures.

Part 5: Potential Applications

Metal complexes of pyrimidine derivatives have shown promise in a variety of applications.[1][12][3]

  • Luminescent Materials: The pyrimidine ring is a known fluorophore, and its coordination to metal ions can modulate its photoluminescent properties.[13][14] The resulting complexes could find applications in sensing, bio-imaging, and as emitting layers in organic light-emitting diodes (OLEDs).

  • Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing a range of organic reactions. The tunability of the ligand framework allows for the optimization of catalytic activity and selectivity.

  • Biological Activity: Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][12][3][15] Coordination to a metal ion can enhance the therapeutic efficacy of the organic ligand.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of metal complexes with 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Ligand Synthesis (Protocol 1) complex Complexation (Protocol 2) start->complex purify Isolation & Purification complex->purify nmr NMR purify->nmr ftir FTIR purify->ftir uvvis UV-Vis purify->uvvis ms Mass Spec purify->ms xray X-ray Diffraction purify->xray lum Luminescence xray->lum cat Catalysis xray->cat bio Biological Activity xray->bio

Sources

Method

Preparation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid Active Esters: A Self-Validating Protocol for Bioconjugation

Executive Summary The compound 2-((4-methylpyrimidin-2-yl)oxy)acetic acid is a privileged pharmacophore and versatile building block in modern medicinal chemistry. When converted into an active ester, it serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((4-methylpyrimidin-2-yl)oxy)acetic acid is a privileged pharmacophore and versatile building block in modern medicinal chemistry. When converted into an active ester, it serves as a highly efficient, amine-reactive bioconjugation linker. This allows for the seamless, chemoselective integration of the 4-methylpyrimidine motif into peptides, proteins, and small-molecule therapeutics without the need for in situ coupling reagents that can cause epimerization or cross-reactivity. This application note details a self-validating, three-step protocol for the regioselective synthesis and subsequent activation of this compound.

Mechanistic Rationale: Overcoming Tautomeric Ambiguity

A common synthetic pitfall in the preparation of pyrimidin-2-yloxy acetates is the ambidentate nature of the starting materials. 4-Methylpyrimidin-2-ol exists in a tautomeric equilibrium with its keto form, 4-methylpyrimidin-2(1H)-one. Direct O-alkylation using ethyl bromoacetate and standard bases (e.g., K₂CO₃) inevitably yields an inseparable mixture of N1-alkylated and O-alkylated isomers, compromising structural integrity.

To establish a self-validating protocol with absolute regiocontrol, this workflow bypasses the 2-ol entirely. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy starting from 1 [1]. By deprotonating ethyl glycolate with sodium hydride (NaH) to form a hard alkoxide nucleophile, the substitution at the highly electrophilic C2 position of the pyrimidine ring is strictly O-selective.

Active Ester Selection Matrix

To optimize the downstream bioconjugation of the resulting free acid, selecting the appropriate active ester is critical. The table below summarizes the quantitative kinetics of various active esters [2] when functionalizing 2-((4-methylpyrimidin-2-yl)oxy)acetic acid.

Active Ester TypeLeaving Group pKaAqueous Half-Life (pH 7.4)Amine ReactivityOptimal Coupling pH
NHS (N-Hydroxysuccinimide) 7.8~4-5 hoursHigh7.0 - 8.5
Sulfo-NHS 7.8~4-5 hoursHigh (Water Soluble)7.0 - 8.5
Pfp (Pentafluorophenyl) 5.5~1-2 hoursVery High7.5 - 9.0
TFP (Tetrafluorophenyl) 5.4>12 hoursHigh (Hydrolytically Stable)7.5 - 9.0

Note: For general laboratory workflows, the NHS ester provides the optimal balance of synthetic ease, shelf stability, and amine-coupling efficiency.

Synthetic Workflow

Workflow A 2-Chloro-4-methylpyrimidine (CID: 11629607) B Ethyl 2-((4-methylpyrimidin- 2-yl)oxy)acetate A->B Ethyl Glycolate, NaH SNAr (Regioselective) C 2-((4-Methylpyrimidin- 2-yl)oxy)acetic acid B->C LiOH, THF/H2O Saponification D NHS Active Ester (Amine-Reactive) C->D EDC·HCl, NHS DCM, RT

Figure 1: Regioselective synthetic workflow for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid NHS ester.

Step-by-Step Experimental Protocols
Protocol A: Regioselective SNAr Synthesis of Ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.5 mmol) and suspend in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve ethyl glycolate (1.2 mmol) in anhydrous THF (2 mL) and add dropwise to the NaH suspension.

    • Causality & Validation: The immediate evolution of H₂ gas serves as a visual validation of successful alkoxide formation. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • SNAr Reaction: Add 2-chloro-4-methylpyrimidine (1.0 mmol) [1] dropwise as a solution in THF (3 mL).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via LC-MS (tracking the disappearance of the m/z 129 peak for the starting pyrimidine).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Saponification to the Free Acid
  • Hydrolysis: Dissolve the crude ethyl ester (1.0 mmol) in a 3:1 mixture of THF:H₂O (8 mL). Add LiOH·H₂O (2.0 mmol).

  • Reaction: Stir vigorously at room temperature for 2 hours.

    • Causality: LiOH is specifically chosen over NaOH or KOH as the milder hydroxide source minimizes the risk of pyrimidine ring-opening side reactions that can occur under harsh basic conditions.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with 5 mL of water and wash with Diethyl Ether (5 mL) to remove unreacted starting materials and organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. The product, 2-((4-methylpyrimidin-2-yl)oxy)acetic acid, will precipitate. Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate to yield a white solid.

Protocol C: Preparation of the NHS Active Ester
  • Activation: Dissolve the free acid (1.0 mmol) and N-Hydroxysuccinimide (NHS, 1.1 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol) in one portion.

  • Reaction: Stir at room temperature for 6 hours under an argon atmosphere.

    • Causality: EDC·HCl is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because its urea byproduct is highly water-soluble. This allows for a self-validating purification via a simple aqueous extraction, completely avoiding silica gel chromatography which frequently hydrolyzes sensitive active esters back to the free acid [2].

  • Workup: Wash the DCM solution twice with ice-cold water (10 mL) and once with ice-cold brine (10 mL). Dry the organic layer over Na₂SO₄ and concentrate under high vacuum to afford the NHS ester as a stable, bioconjugation-ready solid.

Validation & Analytics
  • ¹H NMR (NHS Ester): The structural integrity of the active ester is confirmed by the appearance of a characteristic, highly shielded singlet at ~2.85 ppm (4H, succinimide -CH₂-CH₂-) and the distinct downfield shift of the acetate -CH₂- protons compared to the free acid precursor.

References
  • "2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem", National Center for Biotechnology Information. URL:[Link]

  • "Bioconjugate Techniques - 3rd Edition", G.T. Hermanson, Elsevier ScienceDirect. URL:[Link]

Sources

Application

Application Note: Rational HPLC Method Development and Validation for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Quantification

Executive Summary The quantification of amphoteric building blocks and active pharmaceutical ingredients (APIs) requires a meticulous approach to chromatographic method development. 2-((4-Methylpyrimidin-2-yl)oxy)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of amphoteric building blocks and active pharmaceutical ingredients (APIs) requires a meticulous approach to chromatographic method development. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid presents a unique analytical challenge due to its dual functional groups: a weakly basic pyrimidine ring and an acidic carboxylic acid moiety. As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating system grounded in physicochemical causality. By strategically controlling mobile phase pH and leveraging specialized stationary phase interactions, this guide establishes a robust, highly reproducible High-Performance Liquid Chromatography (HPLC) method suitable for quality control and pharmacokinetic profiling.

Physicochemical Rationale & Causality

To develop a robust method, we must first understand the molecule's behavior in solution. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is governed by two distinct pKa values:

  • The Acetic Acid Moiety (pKa ~ 3.0 - 3.5): Due to the electron-withdrawing aryloxy linkage, the carboxylic acid is slightly more acidic than aliphatic acetic acid.

  • The Pyrimidine Ring (pKa ~ 1.5 - 2.5): The nitrogen atoms in the pyrimidine ring are weakly basic and can become protonated at very low pH levels.

The Causality of pH Control

If a neutral mobile phase (pH ~ 7.0) is utilized, the carboxylic acid will be fully ionized (deprotonated into a carboxylate anion). This dramatically increases the molecule's polarity, causing it to elute in the void volume of a standard reversed-phase (RP) column.

To achieve optimal retention, we must suppress the ionization of the carboxylic acid. By utilizing an acidic mobile phase buffered to pH ~2.1 using orthophosphoric acid[1], the carboxylic acid remains in its neutral, protonated state, maximizing hydrophobic retention. While the pyrimidine ring may become partially protonated at this pH—potentially leading to peak tailing via secondary interactions with residual silanols—this is mitigated through strategic stationary phase selection.

RetentionMechanisms A 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Amphoteric API B Acidic Mobile Phase (pH < 3.0) Neutral Carboxylic Acid A->B H3PO4 Buffer C Neutral/Basic Mobile Phase (pH > 5.0) Ionized Carboxylate A->C Phosphate Buffer pH 7 D Optimal Retention & Peak Shape (RP-HPLC / Phenyl-Hexyl) B->D E Elution in Void Volume (Poor Retention) C->E

Fig 1. Acid-base equilibria and its direct impact on chromatographic retention logic.

Method Development Strategy

Stationary Phase Selection

While standard C18 columns are routinely used for pyrimidine derivatives[2], the basic nature of the pyrimidine nitrogen at low pH often results in asymmetric peak tailing. To engineer a superior peak shape, a Phenyl-Hexyl stationary phase is selected. The phenyl ring of the stationary phase provides substantial π−π (pi-pi) interactions with the pyrimidine moiety of the analyte, which drastically sharpens the peak and doubles sensitivity compared to traditional C18 columns[3].

Mobile Phase & Detection
  • Aqueous Phase (A): 0.1% Orthophosphoric acid in water. This ensures a stable pH of ~2.1, keeping the acetic acid moiety fully protonated[1].

  • Organic Phase (B): Acetonitrile (HPLC Grade). Acetonitrile provides a lower backpressure and sharper peak profiles than methanol for this specific structural class.

  • Detection Wavelength: Pyrimidine derivatives exhibit strong UV absorbance. A wavelength of 225 nm is selected as the optimal monitoring point, ensuring maximum signal-to-noise ratio without interference from the mobile phase[2].

MethodWorkflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Stationary Phase Selection (Phenyl-Hexyl for π-π interaction) A->B C 3. Mobile Phase Optimization (pH 2.1 Buffer to Suppress Ionization) B->C D 4. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) C->D

Fig 2. Sequential workflow for HPLC method development and validation.

Experimental Protocol

Reagents and Materials
  • 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Reference Standard, >99.5% purity)

  • Orthophosphoric acid (85%, HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Purified Water (18.2 MΩ·cm)

Step-by-Step Preparation
  • Mobile Phase A Preparation: Transfer 1.0 mL of 85% orthophosphoric acid into a 1000 mL volumetric flask. Dilute to volume with Milli-Q water and mix thoroughly. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B Preparation: Filter 100% Acetonitrile through a 0.22 µm PTFE membrane and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes, and make up to the mark (1.0 mg/mL Stock). Dilute 1.0 mL of this stock into a 10 mL flask to achieve a working concentration of 100 µg/mL .

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
Column Temperature 30 °C ± 1 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 225 nm
Run Time 15.0 Minutes
Gradient Elution Profile

To ensure the method is stability-indicating and capable of washing out late-eluting synthetic impurities or degradation products, a gradient elution is employed:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.0955Isocratic Hold
2.0955Gradient Start
10.04060Linear Gradient
12.04060Isocratic Wash
12.1955Re-equilibration
15.0955End of Run

Method Validation Framework

To ensure the method is a self-validating system suitable for regulatory submission, it must be validated according to the ICH Q2(R1) Guidelines [4]. The following table summarizes the target acceptance criteria and expected performance data for this specific methodology.

Validation ParameterICH Q2(R1) RequirementTarget Acceptance Criteria
System Suitability Resolution, Tailing, PlatesTailing Factor ≤ 1.5; Theoretical Plates > 10,000
Specificity Blank/Placebo interferenceNo interfering peaks at the retention time of the API
Linearity Minimum 5 concentrations R2≥0.999 over the range of 25% to 150% of target
Accuracy (Recovery) Spiked samples at 3 levelsMean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicate injectionsRelative Standard Deviation (RSD) ≤2.0%
LOD / LOQ Signal-to-Noise RatioLOD (S/N 3:1); LOQ (S/N 10:1)
Robustness Deliberate method variationsRSD ≤2.0% under altered pH (±0.2) or Flow (±0.1 mL/min)

By strictly adhering to these parameters, the analytical procedure guarantees that the quantification of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid remains accurate, precise, and impervious to minor day-to-day instrumental fluctuations.

References

  • Jetir.org - Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. URL: [Link][2]

  • Journal of Chemical Health Risks (JCHR) - A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. URL: [Link][1]

  • U.S. Food and Drug Administration (FDA) - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link][4]

  • National Institutes of Health (NIH / PMC) - HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). URL:[Link][3]

Sources

Method

Application Note: Incorporation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid in Solid-Phase Peptide Synthesis

Strategic Rationale in Peptidomimetic Drug Design The transition from native peptides to highly optimized peptidomimetics is driven by the need to overcome inherent pharmacokinetic (PK) liabilities, such as rapid proteol...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Peptidomimetic Drug Design

The transition from native peptides to highly optimized peptidomimetics is driven by the need to overcome inherent pharmacokinetic (PK) liabilities, such as rapid proteolytic degradation and poor membrane permeability[1]. To circumvent these limitations, the strategic incorporation of unnatural amino acids and specialized capping agents has become a cornerstone of modern drug discovery.

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (C₇H₈N₂O₃) is a highly versatile unnatural building block used primarily as an N-terminal capping agent or an orthogonal side-chain modifier. The structural rationale for its deployment is twofold:

  • The Pyrimidine Pharmacophore : The 4-methylpyrimidine ring acts as a rigid, bioisosteric element. It serves as a potent hydrogen-bond acceptor, allowing the modified peptide to participate in critical H-bonding networks within target receptor pockets, thereby enhancing pharmacodynamic (PD) affinity.

  • The Oxyacetic Acid Linker : The ether linkage (-O-CH₂-CO-) provides a flexible spatial tether. This minimizes steric clashes with the peptide backbone while maintaining a favorable dipole moment for aqueous solubility.

By capping the N-terminus with this moiety, the resulting peptidomimetic gains significant steric shielding against exopeptidases, alters its overall lipophilicity (LogP), and extends its in vivo half-life[1].

PK_Improvement Unmodified Native Peptide Modified Pyrimidine-Capped Peptidomimetic Unmodified->Modified SPPS Coupling Modifier 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Modifier->Modified Capping Agent Protease Exopeptidase Resistance (Steric Shielding) Modified->Protease Lipophilicity Enhanced Lipophilicity (LogP Modulation) Modified->Lipophilicity Target Receptor Affinity (Pyrimidine H-Bonding) Modified->Target

Pharmacokinetic and pharmacodynamic enhancements conferred by pyrimidine-acetic acid capping.

Chemical Causality & Coupling Dynamics

Coupling 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid to a resin-bound peptide presents specific chemical challenges that dictate the choice of reagents.

The Causality of Reagent Selection: The heteroaromatic pyrimidine ring is electron-withdrawing, which subtly reduces the nucleophilicity of the adjacent ether oxygen. However, the primary synthetic hurdle is steric hindrance . The proximity of the bulky 4-methylpyrimidine group to the carboxylic acid reaction center impedes the formation of the active ester intermediate. If this building block is coupled to a sterically hindered N-terminal amino acid (e.g., Valine, Isoleucine, or a secondary amine like Proline), standard carbodiimide chemistry (DIC/HOBt) often yields incomplete acylation and problematic deletion sequences.

To ensure near-quantitative yields, uronium-based coupling reagents with highly reactive leaving groups, such as HATU or COMU, are strictly required[2]. HATU utilizes a 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The adjacent nitrogen atom in the HOAt ring stabilizes the incoming resin-bound amine via a transient hydrogen-bonded intermediate, drastically accelerating the acylation of sterically hindered substrates and driving the reaction to completion[2].

Quantitative Data: Coupling Reagent Efficacy

To illustrate the necessity of optimal reagent selection, Table 1 summarizes the typical coupling efficiencies observed when conjugating 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid to a sterically hindered N-terminal residue.

Table 1: Comparative Coupling Efficiencies for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

Coupling ReagentAdditiveBaseReaction TimeTypical Yield (%)Racemization Risk
DIC HOBtNone120 min65 - 75%Low
PyBOP NoneDIPEA90 min80 - 85%Low
COMU NoneDIPEA60 min> 95%Very Low
HATU NoneDIPEA60 min> 98%Very Low

Experimental Protocols: A Self-Validating System

The following protocol details the N-terminal capping of a peptide using 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. To ensure scientific integrity, every phase of this protocol is designed as a self-validating system , requiring the researcher to verify intermediate success before proceeding to the next step.

Protocol: N-Terminal Capping on Solid Support

Prerequisites : A fully assembled, resin-bound peptide (e.g., on Rink Amide AM resin) with the N-terminal Fmoc group intact.

Step 1: Fmoc Deprotection & Validation

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solvent.

  • Repeat the treatment with fresh 20% piperidine/DMF for an additional 15 minutes.

  • Validation Checkpoint (UV-Vis): Collect the deprotection flow-through. Measure the UV absorbance at 301 nm. A strong absorbance peak confirms the presence of the piperidine-dibenzofulvene adduct, validating successful Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 3 mL).

Step 2: Pre-Activation of the Modifier

  • In a separate, dry vial, dissolve 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq).

  • Causality Note: The solution will rapidly turn pale yellow. This visual shift indicates the successful formation of the highly reactive HOAt active ester. Allow pre-activation to proceed for exactly 2 minutes[2].

Step 3: Coupling & In-Process Control (IPC)

  • Add the activated mixture to the deprotected resin. Agitate gently at room temperature for 60–90 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 × 3 mL) and DCM (3 × 3 mL).

  • Validation Checkpoint (Kaiser Test): Extract a few resin beads and apply the Kaiser (ninhydrin) test.

    • Yellow/Colorless : Indicates complete capping (absence of free primary amines). Proceed to cleavage.

    • Blue/Purple : Indicates incomplete coupling due to steric clash. Do not proceed. Perform a second coupling cycle using fresh reagents before moving forward.

Step 4: Global Cleavage & LC-MS Verification

  • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize.

  • Validation Checkpoint (Mass Spectrometry): Analyze the crude lyophilized powder via LC-MS. The successful covalent addition of the 2-((4-Methylpyrimidin-2-yl)oxy)acetyl group will manifest as an exact monoisotopic mass shift of +151.05 Da relative to the theoretical mass of the free N-terminal peptide sequence.

SPPS_Workflow Start Fmoc-Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Validate1 UV-Vis Validation (Absorbance at 301 nm) Deprotect->Validate1 Activation Activate Modifier 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid + HATU + DIPEA Validate1->Activation Coupling Coupling Reaction (60-90 mins, RT) Activation->Coupling Validate2 Kaiser Test Validation (Yellow = Success) Coupling->Validate2 Validate2->Activation If Positive (Blue) [Double Couple] Cleavage Global Cleavage (TFA/TIS/H2O) Validate2->Cleavage If Negative (Yellow) End Modified Peptidomimetic (LC-MS: +151.05 Da Mass Shift) Cleavage->End

Workflow for SPPS incorporation of pyrimidine modifiers with integrated self-validation checkpoints.

References

  • Sharma, K. K., et al. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry, 2024, 67(22), 19932-19965.[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid in Fragment-Based Drug Discovery

Target Audience: Researchers, biophysicists, and medicinal chemists engaged in Fragment-Based Drug Discovery (FBDD) and targeted enzyme inhibition. Introduction and Scientific Rationale In the landscape of Fragment-Based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists engaged in Fragment-Based Drug Discovery (FBDD) and targeted enzyme inhibition.

Introduction and Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (<300 Da) are screened to identify high-quality, ligand-efficient starting points for lead optimization[1]. 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (CAS: 1600925-50-5) is a highly versatile fragment building block. Its structural architecture—comprising a pyrimidine ring and a flexible oxyacetic acid moiety—makes it a privileged scaffold for targeting pyrimidine-recognizing enzymes, such as Dihydroorotate Dehydrogenase (DHODH) .

DHODH is a central enzyme in the de novo pyrimidine biosynthesis pathway and a validated therapeutic target for oncology and autoimmune diseases[2]. The pyrimidine ring of the fragment mimics the natural substrate (dihydroorotate), while the carboxylic acid provides critical electrostatic interactions (salt bridges or hydrogen bonds) within the target's active site.

To accurately evaluate the binding affinity and functional inhibitory capacity of this fragment, a robust, self-validating in vitro screening cascade is required. This guide details a two-tiered protocol: a biophysical Surface Plasmon Resonance (SPR) binding assay to determine binding kinetics, followed by a Biochemical Colorimetric Assay to quantify enzymatic inhibition.

Experimental Workflows & Visualizations

The successful deployment of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in FBDD relies on a logical progression from biophysical binding to functional validation.

FBDD_Workflow A Fragment Library (Includes Pyrimidine-acetic acid) B Primary Screen (SPR Binding Assay) A->B Identify Binders C Orthogonal Validation (NMR / X-ray) B->C Confirm Binding Mode D Biochemical Assay (DHODH Inhibition) C->D Assess Function E Hit-to-Lead Optimization D->E Fragment Growing

Figure 1: Fragment-Based Drug Discovery screening cascade for pyrimidine derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the equilibrium dissociation constant ( KD​ ) and binding kinetics of the fragment to recombinant human DHODH. Causality & Logic: Fragments typically exhibit weak affinities (high μ M to mM range). SPR is utilized because its high sensitivity allows for the detection of low-molecular-weight binding events without the need for fluorophore conjugation, which could alter the fragment's binding mode[1].

Materials
  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Running Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10% Glycerol, 0.05% Tween-20, 5% DMSO. Note: DMSO matching is critical to eliminate bulk refractive index artifacts.

  • Target Protein: Recombinant human DHODH (N-terminal His-tagged, Δ TM domain)[2].

Step-by-Step Methodology
  • Surface Preparation (Self-Validating Step):

    • Activate Flow Cell 2 (FC2) using standard amine coupling (EDC/NHS).

    • Immobilize DHODH to a target level of 3,000–4,000 Resonance Units (RU) to ensure sufficient signal for a ~168 Da fragment.

    • Activate and block Flow Cell 1 (FC1) with ethanolamine to serve as an in-line reference channel.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between samples and running buffer.

  • Fragment Preparation:

    • Prepare a 100 mM stock of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in 100% DMSO.

    • Dilute into running buffer to create a concentration series: 2000, 1000, 500, 250, 125, and 62.5 μ M (maintaining exactly 5% final DMSO).

  • Data Acquisition:

    • Inject the fragment series over FC1 and FC2 at a flow rate of 30 μ L/min.

    • Contact time: 60 seconds; Dissociation time: 120 seconds.

    • Include a positive control (e.g., Brequinar, a known high-affinity DHODH inhibitor) at the start and end of the run to validate surface viability.

  • Data Analysis:

    • Subtract the reference channel (FC1) and blank buffer injections from the active channel (FC2).

    • Fit the steady-state binding levels ( Req​ ) against fragment concentration using a 1:1 Langmuir binding model to calculate the KD​ .

Protocol 2: In Vitro DHODH Biochemical Inhibition Assay

Objective: To quantify the functional inhibitory activity ( IC50​ ) of the fragment. Causality & Logic: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to Coenzyme Q (CoQ). To monitor this in real-time, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor. As DCIP is reduced, its absorbance at 600 nm decreases. This colorimetric shift provides a direct, continuous readout of enzymatic velocity[3][4].

DHODH_Assay DHO Dihydroorotate (Substrate) Enz DHODH Enzyme (Target) DHO->Enz Oxidation Orotate Orotate (Product) Enz->Orotate CoQ Coenzyme Q (Mediator) Enz->CoQ e- Transfer DCIP_ox DCIP (Oxidized) Blue (Abs 600nm) CoQ->DCIP_ox e- Transfer DCIP_red DCIP (Reduced) Colorless DCIP_ox->DCIP_red Reduction Inhib 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Fragment Inhibitor) Inhib->Enz Competitive Binding

Figure 2: Electron transfer pathway in the DCIP-coupled DHODH biochemical assay.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 10% Glycerol[2].

  • Reagents: 100 μ M Coenzyme Q10 (CoQ10), 120 μ M DCIP, 500 μ M Dihydroorotic acid (DHO)[2][4].

  • Microplate: 96-well or 384-well clear flat-bottom plates.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X Enzyme Mix (30 nM DHODH, 200 μ M CoQ10, 240 μ M DCIP in Assay Buffer) and a 2X Substrate Mix (1 mM DHO in Assay Buffer)[4].

  • Compound Plating: Dispense 1 μ L of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (serial dilutions in DMSO) into the microplate. Include DMSO-only wells (Max Activity Control) and No-Enzyme wells (Min Activity Control) to calculate the Z'-factor, ensuring assay robustness.

  • Pre-incubation: Add 49 μ L of the 2X Enzyme Mix to the wells. Incubate at room temperature for 15 minutes to allow the fragment to reach binding equilibrium with the enzyme[4].

  • Reaction Initiation: Add 50 μ L of the 2X Substrate Mix to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm every 60 seconds for 15 minutes at 25°C[2].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize the data against the controls to determine % Inhibition, and fit to a 4-parameter logistic curve to derive the IC50​ .

Data Presentation: Fragment Validation Summary

The following table illustrates the expected quantitative profile of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid compared to a mature clinical inhibitor, demonstrating its utility as a high-ligand-efficiency starting point.

CompoundMolecular Weight (Da)SPR KD​ ( μ M)DHODH IC50​ ( μ M)Ligand Efficiency (LE)*
2-((4-Methylpyrimidin-2-yl)oxy)acetic acid 168.15215.0350.0~0.32
Brequinar (Positive Control) 375.300.0120.018~0.35
H-006 (Reference Inhibitor) [2]398.40N/A0.0038~0.31

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where ΔG=−RTln(KD​) and Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 indicates a highly developable fragment.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid synthesis

Technical Support Center: Optimization & Troubleshooting for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid Synthesis Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

The synthesis of this pyrimidine ether relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-methylpyrimidine and glycolic acid (or its ester derivatives). While the 2-chloro position of the pyrimidine ring is highly electrophilic and primed for SNAr[1], the reaction is notoriously sensitive to moisture, base stoichiometry, and nucleophile selection.

Below, you will find a mechanistic workflow, a quantitative comparison of reaction conditions, targeted FAQs, and a self-validating optimized protocol.

Synthetic Workflow & Mechanistic Pathways

SynthesisWorkflow SM1 2-Chloro-4-methylpyrimidine (Electrophile) SM2A Route A: Glycolic Acid (Requires 2.2 eq. Base) SM1->SM2A S_NAr (Direct) SM2B Route B: Methyl Glycolate (Requires 1.1 eq. Base) SM1->SM2B S_NAr (2-Step) Side1 Side Product: 4-Methylpyrimidin-2-ol (Hydrolysis Dead-End) SM1->Side1 H2O / OH- (Moisture Contamination) Product 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Target Product) SM2A->Product Base, DMF/THF (Prone to stalling) Intermediate Methyl 2-((4-methylpyrimidin-2-yl)oxy)acetate (Stable Intermediate) SM2B->Intermediate Base, DMF/THF (High Yield) Intermediate->Product LiOH, MeOH/H2O (Mild Saponification) Intermediate->Side1 Harsh NaOH/Heat (Ether Cleavage)

Figure 1: Mechanistic pathways for pyrimidine ether synthesis, highlighting failure modes.

Quantitative Condition Matrix

To maximize yield, the choice between a direct coupling (Route A) and a 2-step ester route (Route B) is critical. The data below summarizes typical outcomes based on our laboratory validations.

RouteNucleophileSolventBase (Eq.)TempTypical YieldPrimary Failure Mode
A (Direct) Glycolic AcidDMFNaH (2.2)0 °C → RT40–55%Incomplete conversion; Dianion insolubility.
A (Direct) Glycolic AcidTHFt-BuOK (2.5)Reflux30–45%Pyrimidine hydrolysis to 4-methylpyrimidin-2-ol.
B (Step 1) Methyl GlycolateTHFNaH (1.1)0 °C → RT85–92% Trace moisture causing SM hydrolysis.
B (Step 2) Methyl Ester Int.MeOH/H₂OLiOH (1.5)RT>95% Ether cleavage if heated or if NaOH is used.

Troubleshooting FAQs

Q1: My SNAr reaction yields a large amount of 4-methylpyrimidin-2-ol instead of the desired ether. What is causing this? A: This is the most common failure mode in pyrimidine SNAr chemistry. The 2-chloro position is highly susceptible to nucleophilic attack by hydroxide ions [1]. If your solvent (THF/DMF) or base (especially hygroscopic t-BuOK or old NaH) contains trace moisture, water is deprotonated to form hydroxide. Hydroxide is a vastly superior nucleophile compared to the sterically hindered glycolate alkoxide, leading to rapid hydrolysis of your starting material into 4-methylpyrimidin-2-ol. Fix: Use strictly anhydrous solvents (stored over 3Å molecular sieves) and fresh, unexposed base. Pre-form the alkoxide completely before introducing the pyrimidine.

Q2: I am using unprotected glycolic acid (Route A), but the reaction stalls at ~50% conversion. How can I drive it to completion? A: Glycolic acid contains both a carboxylic acid (pKa ~3.8) and a primary hydroxyl group (pKa ~16). To perform the SNAr, you must generate the alkoxide, which requires forming the dianion[2]. The dianion of glycolic acid is highly insoluble in ethereal solvents like THF, causing it to precipitate out of the reaction mixture and stall the reaction. Fix: Switch to a highly polar aprotic solvent like anhydrous DMF to improve dianion solubility, or, ideally, switch to the 2-step Methyl Glycolate route (Route B) to bypass the dianion entirely.

Q3: I successfully synthesized the methyl ester intermediate (Route B), but my yield drops drastically during the saponification step. What is happening? A: You are likely experiencing base-catalyzed ether cleavage. While aliphatic ethers are stable to base, 2-alkoxypyrimidines retain electrophilic character at the C2 position. Subjecting the intermediate to harsh aqueous bases (like NaOH or KOH) at elevated temperatures allows hydroxide to attack the C2 position, cleaving the ether bond and reverting your product back to 4-methylpyrimidin-2-ol and glycolic acid [3]. Fix: Use mild saponification conditions. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (MeOH/H₂O or THF/H₂O) at strictly room temperature will selectively hydrolyze the methyl ester without breaking the pyrimidine ether linkage.

Optimized Step-by-Step Protocol (Route B: 2-Step Ester Method)

This protocol utilizes the methyl glycolate route to ensure high nucleophilicity and avoid dianion insolubility. It is designed as a self-validating system; visual and thermal cues confirm the success of each step.

Step 1: SNAr Coupling (Synthesis of Methyl 2-((4-methylpyrimidin-2-yl)oxy)acetate)
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 11 mmol) to the flask. Wash with anhydrous hexanes (2 x 10 mL) under N₂ to remove the mineral oil. Suspend the clean NaH in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve Methyl Glycolate (1.05 eq, 10.5 mmol) in anhydrous THF (10 mL). Add this dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: You must observe steady hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.

  • Electrophile Addition: Dissolve 2-chloro-4-methylpyrimidine (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the alkoxide solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:2).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The intermediate can typically be used in the next step without further purification.

Step 2: Mild Saponification
  • Dissolution: Dissolve the crude methyl ester intermediate (~10 mmol) in a 3:1 mixture of Methanol and THF (40 mL).

  • Hydrolysis: Add an aqueous solution of LiOH·H₂O (1.5 eq, 15 mmol in 10 mL H₂O) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2–3 hours. Do not apply heat.

    • Self-Validation Check: TLC should show the disappearance of the higher R_f ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Workup: Concentrate the mixture in vacuo to remove the organic solvents. Dilute the remaining aqueous layer with 15 mL H₂O and wash once with Diethyl Ether (15 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. The product, 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Korb, M., et al. "Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers." Organometallics, ACS Publications, 2016. Available at:[Link]

  • ResearchGate. "Nucleophilic Aromatic Substitution." Methods of achieving nucleophilic aromatic substitution, 2013. Available at:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex crystallization landscape of 2-((4-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex crystallization landscape of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid .

Because this molecule features both a weakly basic pyrimidine ring and an acidic carboxylic acid moiety, it is highly prone to supramolecular isomerism (polymorphism) and liquid-liquid phase separation (LLPS, or "oiling out"). This guide synthesizes thermodynamic principles with field-proven methodologies to ensure you achieve consistent, high-purity crystalline yields.

Crystallization Optimization Workflow

The following logic tree dictates the optimization pathway for isolating the thermodynamically stable polymorph while avoiding kinetic traps like oiling out.

Workflow Start Dissolve 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid Screen Solvent Screening Start->Screen Cooling Cooling Crystallization Screen->Cooling Good Temp Gradient Oiling Oiling Out (LLPS)? Cooling->Oiling Seed Introduce Seeds at Metastable Zone Oiling->Seed Yes (Biphasic liquid) Check Polymorph Analysis (XRD/DSC) Oiling->Check No (Solid formed) Seed->Check Check->Screen Metastable / Oils Done Optimized Crystals Check->Done Stable Form

Workflow for optimizing crystallization and resolving liquid-liquid phase separation.

Troubleshooting Guides & FAQs

Q1: My crystallization consistently "oils out" (forms a biphasic liquid) instead of forming solid crystals. How do I force nucleation?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation curve crosses the liquid-liquid binodal boundary before intersecting the solid-liquid solubility curve. Because 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid has high solubility in polar solvents at elevated temperatures, rapid cooling generates a supersaturation spike that forces the solute to separate as an oil-rich phase rather than organizing into a crystal lattice [1]. Actionable Solution:

  • Flatten the Solubility Curve: Switch to a solvent system with a shallower temperature-solubility gradient (e.g., transitioning from pure Ethanol to an Isopropanol/Heptane mixture).

  • Metastable Seeding: Introduce 1-2 wt% of pure crystalline seed exactly at the upper edge of the metastable zone (typically 5–10°C below the dissolution temperature). Seeding provides a pre-existing lattice, bypassing the high thermodynamic energy barrier required for spontaneous primary nucleation [1].

Q2: I am observing batch-to-batch variations in the melting point and crystal habit (fine needles vs. dense blocks). What drives this polymorphism?

Causality: This molecule is highly susceptible to solvent-mediated supramolecular isomerism. Heteroaromatic carboxylic acids can form standard R22​(8) carboxylic acid homodimers, or they can form heteromeric synthons where the carboxylic acid hydrogen-bonds with the pyrimidine nitrogen [2]. Solvents that strongly interact with the carboxylic acid (like water or ethyl acetate) inhibit homodimerization. This kinetic interference favors metastable polymorphs, which typically manifest as fine, difficult-to-filter needles [3]. Actionable Solution:

  • Use non-competing, moderately polar solvents (e.g., Toluene or Acetonitrile) to promote the thermodynamically stable homodimer [4].

  • Control the cooling rate strictly (e.g., 0.1°C/min) to avoid kinetic trapping of the metastable form.

Synthon Mol Solvated Molecule SolvA Non-Competing Solvent (e.g., Toluene) Mol->SolvA SolvB H-Bond Competing Solvent (e.g., EtOAc, H2O) Mol->SolvB Dimer Carboxylic Acid Homodimer (R22(8) Motif) SolvA->Dimer Promotes self-assembly Hetero Acid-Pyrimidine Heteromeric Synthon SolvB->Hetero Disrupts acid dimers Stable Stable Polymorph (Block Habit) Dimer->Stable Meta Metastable Polymorph (Needle Habit) Hetero->Meta

Logical relationship between solvent hydrogen-bonding capacity and resulting polymorph synthons.

Q3: The yield of my anti-solvent crystallization is poor, and the product contains trapped solvent. How can I improve recovery?

Causality: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation. This forces catastrophic primary nucleation, resulting in microscopic crystals that rapidly agglomerate. These agglomerates trap mother liquor and impurities within their interstitial spaces. Actionable Solution: Dose the anti-solvent continuously over 2-4 hours using a syringe pump while maintaining the mixture at an elevated temperature (e.g., 40°C). This promotes Ostwald ripening—where smaller, kinetically favored crystals dissolve and redeposit onto larger, thermodynamically stable crystals—yielding high-purity blocks.

Quantitative Data: Solvent Screening Profiles

The table below summarizes the causality between solvent selection, solubility profiles, and resulting crystal habits for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Solvent SystemHigh Temp SolubilityLow Temp SolubilityObserved Crystal HabitPolymorph TendencyRecommendation
Toluene 45 mg/mL (80°C)<5 mg/mL (5°C)Prismatic BlocksStable (Homodimer)Highly Recommended
Ethyl Acetate 120 mg/mL (75°C)15 mg/mL (5°C)Fine NeedlesMetastable (Heteromeric)Not Recommended
IPA / Heptane (1:2) 85 mg/mL (70°C)8 mg/mL (5°C)GranularStableRecommended for Anti-Solvent
Ethanol 200 mg/mL (75°C)40 mg/mL (5°C)Oiling Out (LLPS)Mixed / AmorphousRequires Strict Seeding

Self-Validating Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Controlling Polymorphism & LLPS)

Objective: Isolate the thermodynamically stable polymorph while bypassing the liquid-liquid phase separation boundary.

  • Dissolution: Suspend 10.0 g of crude 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in 220 mL of Toluene. Heat the reactor to 80°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Polish-filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.

  • Cooling to Metastable Zone Width (MSZW): Program the reactor to cool from 80°C to 68°C at a rate of 0.5°C/min. Hold at 68°C for 15 minutes.

  • Seeding: Introduce 0.1 g (1 wt%) of pure, milled 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid seed crystals.

    • Self-Validation Checkpoint: If the solution remains clear 30 minutes post-seeding, the system has not reached the metastable zone (actual solubility is higher than calculated). Action: Cool by an additional 2°C and re-seed. If the seeds dissolve immediately, the solution is undersaturated.

  • Desupersaturation & Growth: Hold the temperature at 68°C for 2 hours to allow the seed bed to grow and consume the initial supersaturation.

  • Final Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry via a Büchner funnel, wash with 20 mL of cold Toluene (5°C), and dry under vacuum at 40°C to constant weight.

Protocol B: Controlled Anti-Solvent Crystallization (Maximizing Yield)

Objective: Achieve >90% yield from highly soluble streams without solvent entrapment.

  • Primary Dissolution: Dissolve 10.0 g of the compound in 115 mL of Isopropanol (IPA) at 70°C.

  • Temperature Adjustment: Cool the clear solution to 45°C.

  • Anti-Solvent Dosing: Using a programmable syringe pump, add 230 mL of Heptane (Anti-solvent) at a constant rate of 1.0 mL/min while agitating at 350 RPM.

    • Self-Validation Checkpoint: If the solution turns opaque or milky immediately upon the first few mLs of anti-solvent, primary nucleation has catastrophically occurred (breached the labile zone). Action: Heat the mixture until clear, increase stirring speed to 450 RPM, and reduce the anti-solvent dosing rate by 50%.

  • Aging/Ripening: Once all Heptane is added, hold the suspension at 45°C for 2 hours to promote Ostwald ripening.

  • Isolation: Cool to 5°C at 0.2°C/min, filter, wash with cold Heptane, and dry under vacuum.

References

  • Aakeröy, C. B., et al. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications (Crystal Growth & Design).[Link]

  • Gracin, S., & Rasmuson, A. C. Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing (CrystEngComm).[Link]

  • ResearchGate Database. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Welcome to the dedicated technical support guide for the purification of crude 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. This document is designed for researchers, medicinal chemists, and process development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of crude 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Section 1: Understanding the Compound and Potential Impurities

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is typically synthesized via a Williamson ether synthesis, reacting a salt of 2-hydroxy-4-methylpyrimidine with a haloacetic acid derivative (e.g., sodium chloroacetate or ethyl chloroacetate followed by hydrolysis).[1][2] Understanding this synthetic route is critical for anticipating the impurity profile of your crude material.

Most Common Impurities:

  • Unreacted Starting Materials:

    • 2-Hydroxy-4-methylpyrimidine (or its tautomer, 4-methyl-6-hydroxypyrimidine)

    • Chloroacetic acid or its ester

  • Side-Products:

    • Products from competing E2 elimination reactions, though less common with these substrates.[1]

  • Reagents and Solvents:

    • Residual base (e.g., NaOH, NaH, K₂CO₃)

    • Reaction solvents (e.g., DMF, Acetonitrile, THF).

The primary purification challenge lies in separating the desired acidic product from the unreacted, weakly acidic 2-hydroxy-4-methylpyrimidine starting material and any neutral impurities.

Section 2: Purification Strategy Decision Guide

The optimal purification strategy depends on the scale of your reaction and the impurity profile of your crude material. This decision tree provides a general workflow for selecting the best approach.

Purification_Decision_Tree Start Start: Crude Product Assess Assess Crude Purity (TLC, ¹H NMR) Start->Assess IsOily Is Product an Oil? Assess->IsOily PurityCheck Purity >90%? IsOily->PurityCheck No (Solid) ABE Acid-Base Extraction IsOily->ABE Yes PurityCheck->ABE No Recrys Recrystallization PurityCheck->Recrys Yes ABE->Recrys Chrom Column Chromatography ABE->Chrom If Recrystallization Fails or Purity is Insufficient Final Pure Product (>98%) Recrys->Final Chrom->Final ABE_Workflow Start Crude Mixture (in Organic Solvent, e.g., EtOAc) AddBase Extract with aq. NaHCO₃ (3 times) Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer: Neutral & Basic Impurities (Discard) Separate1->OrganicLayer Top/Bottom layer depends on solvent AqueousLayer Aqueous Layer: Product as Sodium Salt Separate1->AqueousLayer Acidify Acidify to pH 2-3 with 1M HCl (ice bath) AqueousLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Collect by Vacuum Filtration, Wash with Cold Water, Dry Precipitate->Filter End Partially Purified Solid Filter->End

Sources

Optimization

preventing degradation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid during storage

Welcome to the technical support guide for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Inconsistent experimental results can often be traced back to the degradation of starting materials. This guide provides a framework for understanding potential degradation pathways, implementing robust storage protocols, and troubleshooting stability-related issues.

Executive Summary: The Stability Profile

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a molecule possessing three key functional groups that dictate its stability: a pyrimidine ring, an ether linkage, and a carboxylic acid. Each of these sites presents a potential vulnerability to degradation under suboptimal storage conditions. The primary degradation pathways of concern are hydrolysis , oxidation , photodegradation , and thermal decomposition . Understanding these mechanisms is the first step toward prevention.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid?

A1: For maximal stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage (greater than 6 months), storage at -20°C in a desiccator is strongly recommended.[1] To further mitigate oxidative risk, blanketing the container with an inert gas like argon or nitrogen is a best practice.[1]

Q2: My compound has changed color/consistency. Is it degraded?

A2: A physical change, such as discoloration (e.g., yellowing) or clumping, is a strong indicator of degradation.[1] However, significant degradation can occur without any visible signs.[1] The only definitive method to confirm purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

Q3: Can I store 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in solution?

A3: Storing this compound in solution for extended periods is generally not advised as it can accelerate degradation, particularly hydrolysis.[1] If a stock solution is necessary, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. The stability in any specific solvent must be experimentally validated.[1]

Q4: What are the primary products of degradation?

A4: The major degradation products depend on the conditions.

  • Hydrolysis: Cleavage of the ether bond yields 4-methyl-2-hydroxypyrimidine and glyoxylic acid (which can further degrade).

  • Oxidation: Can lead to N-oxides on the pyrimidine ring or oxidation of the methyl group.[3][4]

  • Decarboxylation: Elevated temperatures can cause the loss of CO2 from the acetic acid moiety, resulting in 2-methoxy-4-methylpyrimidine.[5][6]

Understanding the Degradation Pathways

The stability of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is directly linked to its chemical structure. The following diagram illustrates the primary environmental factors that can initiate degradation.

G main 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Parent Compound) trigger1 Moisture (H₂O) Acid/Base Catalysis main->trigger1 trigger2 UV/Visible Light main->trigger2 trigger3 Elevated Temperature main->trigger3 trigger4 Oxygen (O₂) main->trigger4 hydrolysis_prod Degradation Products: - 4-Methyl-2-hydroxypyrimidine - Glyoxylic Acid photo_prod Degradation Products: - Pyrimidine Ring Adducts - Radicals thermal_prod Degradation Products: - 2-Methoxy-4-methylpyrimidine (Decarboxylation) - Other Fragments oxidation_prod Degradation Products: - N-Oxides - Oxidized Methyl Group trigger1->hydrolysis_prod Hydrolysis of Ether Linkage trigger2->photo_prod Photodegradation trigger3->thermal_prod Thermal Decomposition trigger4->oxidation_prod Oxidation

Caption: Key degradation pathways for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Causality Behind Degradation:
  • Hydrolysis: The ether linkage (C-O-C) is susceptible to acid-catalyzed cleavage.[7][8] The molecule's own carboxylic acid group can create a localized acidic microenvironment, potentially promoting autocatalysis, especially in the presence of moisture. Ethers are generally stable to bases, but the pyrimidine ring can alter the electronic properties of the ether bond.[9]

  • Oxidative Degradation: Heterocyclic rings like pyrimidine can be targets for reactive oxygen species (ROS).[10][11] The presence of atmospheric oxygen, especially when catalyzed by trace metal impurities or light, can lead to the formation of less active N-oxide derivatives.

  • Photodegradation: Pyrimidine bases are well-known photosensitizers and can undergo photochemical reactions upon exposure to UV light, leading to the formation of dimers or other adducts.[12][13] This process can generate free radicals, initiating a chain reaction of degradation.

  • Thermal Decomposition: Carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures.[5][6] While this typically requires significant heat for simple acetic acids, the stability of the resulting molecule can lower the required activation energy.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving suspected degradation issues.

Issue Observed Potential Cause Recommended Action
Inconsistent or poor experimental results (e.g., lower than expected activity, new side products). Degradation of the compound, leading to a lower concentration of the active molecule and the presence of interfering degradation products.1. Confirm Purity: Immediately analyze the purity of your current stock using a stability-indicating HPLC method (see Protocol 1).[1][14] 2. Compare: Compare the chromatogram to the supplier's Certificate of Analysis or to data from a freshly opened, properly stored sample. 3. Replace if Necessary: If degradation is confirmed (>2-3% impurity), discard the compromised stock and use a fresh, verified sample.
Visible changes in the solid compound (color change, clumping, melting point depression). Exposure to moisture, light, or elevated temperatures has caused significant chemical degradation.1. Do Not Use: The sample's integrity is compromised. Discard it according to safety protocols.[1] 2. Review Storage: Audit your storage procedures. Ensure the compound is stored in a dark, dry, and temperature-controlled environment (e.g., desiccator inside a refrigerator).[15]
Precipitation or color change in a stock solution. Compound degradation, poor solubility, or reaction with the solvent.1. Analyze Supernatant: Carefully take an aliquot of the clear supernatant (if any) and analyze by HPLC to check for degradation products. 2. Verify Solvent: Ensure the solvent used is anhydrous and of high purity. Some solvents can contain acidic or basic impurities that accelerate degradation. 3. Re-evaluate Protocol: Consider if the solution concentration exceeds the compound's solubility limit. Prepare fresh solutions for each experiment whenever possible.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method to separate the parent compound from its potential degradation products. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning 210-400 nm; extract chromatogram at the λmax of the parent compound (approx. 240-260 nm, to be determined experimentally).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a sample at ~0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.

Protocol 2: Proactive Forced Degradation Study

This study is essential for understanding the compound's liabilities. It involves intentionally stressing the compound and analyzing the resulting degradation to identify pathways and validate the analytical method.[14]

G start Prepare 5 Samples of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (~1 mg/mL in ACN:H₂O) acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C for 24h start->acid base Base Hydrolysis Add 0.1 M NaOH Heat at 60°C for 24h start->base oxid Oxidation Add 3% H₂O₂ Room Temp for 24h start->oxid thermal Thermal Stress Heat solution at 80°C for 48h (Also test solid) start->thermal photo Photolytic Stress Expose to UV/Vis light (e.g., ICH option 1) for 24h start->photo neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-MS oxid->analyze thermal->analyze photo->analyze neutralize->analyze

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Coupling Efficiency with 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common issues encountered during coupling reactions with 2-((4-methylpyrimidin-2-yl)oxy)acetic acid. As Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during coupling reactions with 2-((4-methylpyrimidin-2-yl)oxy)acetic acid. As Senior Application Scientists, we have compiled this resource to address challenges with scientific rigor and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 2-((4-methylpyrimidin-2-yl)oxy)acetic acid is showing low to no yield. What are the most likely causes?

Low yields in amide coupling reactions involving this substrate can often be attributed to a combination of factors related to the properties of the carboxylic acid and the chosen reaction conditions. The primary suspects are:

  • Inadequate Activation of the Carboxylic Acid: The pyrimidine ring can influence the electronic properties of the carboxylic acid, potentially making it more challenging to activate than simpler aliphatic or aromatic acids. The chosen coupling reagent may not be potent enough to efficiently generate the active ester intermediate.

  • Steric Hindrance: The 2-((4-methylpyrimidin-2-yl)oxy) group presents moderate steric bulk around the carboxylic acid functionality. This can hinder the approach of the activating agent and the amine coupling partner, especially if the amine itself is sterically demanding.[1][2]

  • Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups) or a sterically hindered amine, its reduced nucleophilicity will exacerbate coupling difficulties.[3][4]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, reaction temperature, and concentration can significantly impact the reaction rate and overall yield.[5]

  • Reagent Quality and Stability: Degradation of the coupling reagents, carboxylic acid, or amine due to improper storage or handling is a frequent cause of reaction failure. Moisture is a particularly common culprit, as it can hydrolyze both the activating agents and the active intermediates.[6]

Q2: I am observing the formation of byproducts in my reaction mixture. What are the common side reactions to be aware of?

Several side reactions can compete with the desired amide bond formation:

  • N-acylurea Formation: When using carbodiimide-based coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine. This is more prevalent with sterically hindered substrates or when the amine is not sufficiently nucleophilic.

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU or HBTU can sometimes react directly with the amine to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired reaction. This side reaction is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.[7]

  • Racemization: If the amine or carboxylic acid contains a chiral center, the reaction conditions (particularly the choice of base and coupling additives) can lead to epimerization. Additives like HOBt or OxymaPure are used to suppress racemization.[8]

  • Anhydride Formation: In some cases, two molecules of the carboxylic acid can react to form an anhydride, which may or may not be reactive enough with the amine under the given conditions.[9]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing a complete failure or very low conversion in your coupling reaction, a systematic approach to troubleshooting is essential.

  • Coupling Reagents: Ensure that your coupling reagents (e.g., HATU, EDC, HOBt) are fresh and have been stored under anhydrous conditions. Many of these reagents are hygroscopic and will lose activity upon exposure to moisture.[6]

  • Solvents: Use anhydrous solvents for the reaction. The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and inactivation of the coupling reagent.[6]

  • Starting Materials: Confirm the purity and integrity of your 2-((4-methylpyrimidin-2-yl)oxy)acetic acid and the amine.

The key to a successful coupling is the efficient formation of a highly reactive activated intermediate.

  • Choice of Coupling Reagent: For a potentially challenging substrate like 2-((4-methylpyrimidin-2-yl)oxy)acetic acid, especially when coupled with a hindered or electron-deficient amine, a more potent activating agent is often required.

Coupling Reagent ClassExamplesStrengthsConsiderations
Uronium/Aminium Salts HATU, HCTU, COMUHigh reactivity, low racemization, effective for hindered substrates.[7][10]More expensive, can cause guanidinylation of the amine.[7]
Phosphonium Salts PyBOP, PyAOPGood for sterically hindered couplings, do not cause guanidinylation.[8]Can be less reactive than HATU for some substrates.
Carbodiimides EDC, DCCInexpensive, readily available.[11]Can lead to N-acylurea byproduct formation, requires an additive (e.g., HOBt, OxymaPure) to reduce racemization.
Acyl Fluoride Precursors TCFH-NMI, BTFFHHighly reactive for extremely difficult couplings.[4]Requires an additional activation step.
  • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated ester prior to the introduction of the nucleophile.[5]

  • Solvent: Aprotic polar solvents like DMF and NMP are generally good choices. For some reactions, less polar solvents like DCM may be effective.[6]

  • Base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically preferred to minimize side reactions.[5]

  • Temperature: While many coupling reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation energy barrier, particularly with hindered substrates.[4] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.

  • Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.[12]

G start Low or No Product reagent_check Verify Reagent Quality (Coupling agents, solvents, starting materials) start->reagent_check activation_optimization Optimize Carboxylic Acid Activation reagent_check->activation_optimization Reagents OK reagent_choice Switch to a more potent coupling reagent (e.g., HATU, PyBOP, or Acyl Fluoride) activation_optimization->reagent_choice pre_activation Implement pre-activation step reagent_choice->pre_activation condition_optimization Adjust Reaction Conditions pre_activation->condition_optimization temperature Increase reaction temperature (e.g., 40-60 °C or microwave) condition_optimization->temperature solvent_base Screen different solvents and bases temperature->solvent_base success Successful Coupling solvent_base->success Improved Yield failure Re-evaluate Synthetic Strategy solvent_base->failure No Improvement

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Steric Hindrance from the Amine Coupling Partner

When coupling 2-((4-methylpyrimidin-2-yl)oxy)acetic acid with a sterically hindered primary or secondary amine, the challenges are amplified.

  • Utilize Highly Reactive Coupling Reagents:

    • HATU and its analogs (HCTU): These are often the first choice for difficult couplings due to the high reactivity of the OAt-ester intermediate.[7][10]

    • Phosphonium salts like PyBOP and PyAOP are also very effective.[8]

    • For extremely challenging cases, consider converting the carboxylic acid to the acyl fluoride . This can be achieved using reagents like TCFH-NMI or BTFFH and often provides excellent results where other methods fail.[4]

  • Optimize Reaction Parameters:

    • Increase Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours).

    • Elevate Temperature: As mentioned previously, increasing the temperature can provide the necessary energy to overcome the steric barrier.[4]

    • Use of Additives: While HOBt is standard, 7-aza-1-hydroxybenzotriazole (HOAt), often used in HATU, is more effective at accelerating the reaction and reducing racemization.[7]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for coupling 2-((4-methylpyrimidin-2-yl)oxy)acetic acid, particularly with challenging amines.[10]

Materials:

  • 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-((4-methylpyrimidin-2-yl)oxy)acetic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up and Purification A Dissolve Carboxylic Acid and HATU in DMF B Add DIPEA A->B C Stir for 15-30 min at RT B->C D Add Amine C->D E Stir for 2-12 h at RT D->E F Monitor by TLC/LC-MS E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify H->I

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Fischer Esterification

For the synthesis of esters from 2-((4-methylpyrimidin-2-yl)oxy)acetic acid, a Fischer esterification is a classical and effective method.[13][14]

Materials:

  • 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (1.0 eq)

  • Alcohol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)

Procedure:

  • In a round-bottom flask, combine 2-((4-methylpyrimidin-2-yl)oxy)acetic acid and a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid with a saturated solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography if necessary.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Lund, G. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11025-11031.
  • Yan, G., et al. (2002). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. Chinese Journal of Chemistry, 20(11), 1291-1296.
  • Nicolaou, K. C., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(24), 8373-8377.
  • Ley, S. V., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Makara, G. M., et al. (2005). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 7(13), 2739-2742.
  • Hranjec, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3047-3054.
  • Cuquerella, M. C., et al. (2010). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 8(20), 4645-4649.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Google Patents. (1980).
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Heravi, M. M., et al. (2007). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Iranian Chemical Society, 4(3), 334-341.
  • Lund, G. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1167-1185.
  • MySkinRecipes. (n.d.). 2-((4-Methylpyrimidin-2-Yl)Thio)Acetic Acid. [Link]

  • PubChem. (n.d.). 2-(4-((4-methylpyridin-2-yl)oxy)phenyl)acetic acid. [Link]

  • ResearchGate. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to.... [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Ley, S. V., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(45), 11526-11559.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • West Virginia University. (n.d.). Experiment 22. The Fischer Esterification. [Link]

  • PubChem. (n.d.). ((4-Methylpyrimidin-2-yl)thio)acetic acid. [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

Overview 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a pyrimidine derivative characterized by an ether-linked acetic acid moiety. While the compound exhibits excellent thermal stability in its solid state at room tempe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a pyrimidine derivative characterized by an ether-linked acetic acid moiety. While the compound exhibits excellent thermal stability in its solid state at room temperature, its stability in solution is highly dependent on the solvent matrix and pH. This technical guide addresses common experimental anomalies related to its degradation and provides field-validated handling protocols for researchers and drug development professionals.

Troubleshooting & FAQs

Q1: Why is my compound degrading in aqueous buffers at room temperature (25°C)?

Expertise & Causality: The primary degradation pathway for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in aqueous environments is the hydrolysis of the pyrimidin-2-yloxy ether linkage. The pyrimidine ring is highly electron-deficient, particularly at the C2 position, making it susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions. This nucleophilic attack cleaves the ether bond, yielding 4-methylpyrimidin-2-ol (which readily tautomerizes to the thermodynamically favored 4-methylpyrimidin-2(1H)-one) and glycolic acid. This susceptibility to nucleophilic attack at the 2-position is a well-documented liability in pyrimidine chemistry, often leading to spontaneous hydrolysis in aqueous media 1[1].

Actionable Solution: If an aqueous formulation is strictly required for your assay, maintain the pH tightly between 5.0 and 6.0, where the concentrations of highly nucleophilic hydroxide ions and activating hydronium ions are minimized. Alternatively, utilize non-nucleophilic co-solvents (e.g., DMSO, acetonitrile) to reduce water activity.

Q2: Is the compound susceptible to thermal decarboxylation at room temperature?

Expertise & Causality: No. While some aryloxyacetic acids can undergo decarboxylation, this reaction has a high activation energy and typically requires elevated temperatures (>100°C) or specific transition-metal catalysts. At standard room temperature (20–25°C), the carboxylic acid moiety remains thermodynamically stable. Any loss of the intact mass observed via LC-MS at room temperature is almost certainly due to the SNAr hydrolysis described above, not decarboxylation 2[2].

Q3: How should I store the solid material to ensure long-term stability?

Expertise & Causality: Because the compound is highly vulnerable to hydrolysis, the solid must be rigorously protected from ambient humidity. Even trace moisture adsorbed onto the powder can create micro-aqueous environments that initiate slow, localized degradation over time.

Actionable Solution: Store the solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) with a desiccant. While storage at room temperature is acceptable if strictly dry, refrigeration (2–8°C) is recommended for long-term preservation to kinetically suppress any latent degradation pathways.

Quantitative Data: Stability Profile Summary

The following table summarizes the expected stability of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid across various standard laboratory conditions.

ConditionTemperatureTimeframeIntact Compound Remaining (%)Primary Degradant
Solid State (Desiccated)25°C30 days>99.5%None
Aqueous Buffer (pH 2.0)25°C24 hours<50.0%4-Methylpyrimidin-2-ol
Aqueous Buffer (pH 7.4)25°C24 hours~85.0%4-Methylpyrimidin-2-ol
Anhydrous DMSO25°C7 days>98.0%None

Experimental Protocol: Room Temperature Stability Profiling

Trustworthiness & Self-Validating System: This protocol utilizes HPLC-UV to monitor the parent compound and quantify degradation products. By running a simultaneous control in anhydrous DMSO, the system self-validates that any observed degradation in the aqueous arms is strictly due to the solvent environment (hydrolysis) rather than instrument artifact or inherent thermal instability.

Step-by-Step Methodology:
  • Stock Preparation: Accurately weigh 1.0 mg of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and dissolve it in 1.0 mL of anhydrous DMSO to create a 1 mg/mL stock solution.

  • Sample Matrix Spiking: Aliquot 100 µL of the stock solution into 900 µL of the target test matrices (e.g., 0.1 N HCl, PBS pH 7.4, 0.1 N NaOH, and anhydrous DMSO as the control).

  • Incubation: Seal the vials and incubate them in a temperature-controlled autosampler or benchtop incubator set strictly to 25°C.

  • Time-Course Sampling: Withdraw 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately quench the extreme pH samples by neutralizing them (e.g., add equimolar NaOH to the HCl sample) to halt the SNAr reaction. This ensures the chemical snapshot is kinetically frozen prior to injection.

  • HPLC-UV Analysis: Inject 10 µL onto a standard C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at 254 nm. The parent compound and the 4-methylpyrimidin-2-ol degradant will resolve distinctly.

Mechanistic & Workflow Visualizations

HydrolysisPathway A 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (Intact Ether) B Nucleophilic Attack (H2O/OH-) at Pyrimidine C2 A->B Aqueous conditions C Tetrahedral Intermediate (Meisenheimer-like) B->C SNAr mechanism D 4-Methylpyrimidin-2-ol (Tautomerizes) C->D C-O bond cleavage E Glycolic Acid (Cleaved Side Chain) C->E

Figure 1: SNAr-mediated hydrolysis pathway of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Workflow S1 Step 1: Sample Preparation (1 mg/mL in Buffer/Solvent) S2 Step 2: Incubation (Room Temp, 25°C, 0-48 hrs) S1->S2 S3 Step 3: Quenching (Neutralization or Dilution) S2->S3 S4 Step 4: HPLC-UV Analysis (Monitor Intact vs. Degradants) S3->S4

Figure 2: Step-by-step experimental workflow for room temperature stability profiling.

References

  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: ACS Publications (The Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Herbicidal Activity of O-(2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy) benzoyl)oxime 3-Trifluoromethylacetophenone Source: Scite.ai / Journal of Agricultural and Food Chemistry URL:[Link]

  • Intramolecular Inverse Electron-Demand[4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid and Other Pyrimidine Acetic Acid Derivatives in Herbicide Research

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a wide spectrum of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a wide spectrum of biological activities, including potent herbicidal effects.[1][2] This guide provides an in-depth technical comparison of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and its analogues, focusing on their synthesis, herbicidal efficacy, and structure-activity relationships (SAR). By synthesizing available experimental data and outlining detailed protocols, this document serves as a valuable resource for professionals engaged in the discovery and optimization of novel herbicidal agents.

Chemical Structures and Synthesis

The general structure of the pyrimidine acetic acid derivatives discussed in this guide features a pyrimidine ring linked to an acetic acid moiety through an ether linkage. The substitution pattern on the pyrimidine ring is a key determinant of herbicidal activity.

Figure 1: General Structure of Pyrimidin-2-yloxy Acetic Acid Derivatives

Caption: General chemical structure of pyrimidin-2-yloxy acetic acid derivatives.

The synthesis of these compounds generally involves the nucleophilic substitution of a leaving group at the 2-position of the pyrimidine ring with a hydroxyacetic acid derivative. A common and adaptable synthetic route is outlined below, based on the work of Wang et al. (2007) for related compounds.[3][4]

Protocol 1: General Synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid and its Derivatives

This protocol describes a two-step synthesis starting from a substituted 2-halopyrimidine and a protected hydroxyacetic acid, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate

  • Reactants:

    • 2-Chloro-4-methylpyrimidine (1 mmol)

    • Ethyl glycolate (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol) as a base

    • N,N-Dimethylformamide (DMF) as the solvent

  • Procedure:

    • To a solution of 2-chloro-4-methylpyrimidine in DMF, add potassium carbonate and ethyl glycolate.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate.

Step 2: Hydrolysis to 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

  • Reactants:

    • Ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate (1 mmol)

    • Sodium hydroxide (NaOH) (1.2 mmol)

    • Ethanol/Water mixture as the solvent

  • Procedure:

    • Dissolve the ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield 2-((4-methylpyrimidin-2-yl)oxy)acetic acid.[5]

G start 2-Chloro-4-methylpyrimidine + Ethyl glycolate step1 Nucleophilic Substitution (K₂CO₃, DMF, 80-100 °C) start->step1 intermediate Ethyl 2-((4-methylpyrimidin-2-yl)oxy)acetate step1->intermediate step2 Hydrolysis (NaOH, EtOH/H₂O) intermediate->step2 product 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid step2->product

Caption: Synthetic workflow for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Comparative Herbicidal Activity

While direct comparative data for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is limited in publicly available literature, we can infer its potential efficacy by examining structurally related compounds. The study by Wang et al. (2007) provides valuable data on the herbicidal activity of 4,6-disubstituted pyrimidin-2-yloxy phenoxy acetates against various weeds.[3][4]

Table 1: Post-emergence Herbicidal Activity of Pyrimidine Acetic Acid Derivatives against Digitaria sanguinalis (Large Crabgrass)

CompoundSubstituents (R₁, R₂)Concentration (mg/L)Inhibition (%)Reference
A 4,6-dimethyl10085[4]
B 4,6-dimethoxy10078[4]
C 4,6-dimethyl5065[4]
D 4,6-dimethoxy5052[4]

Table 2: Pre-emergence Herbicidal Activity of Pyrimidine Acetic Acid Derivatives against Amaranthus retroflexus (Redroot Pigweed)

CompoundSubstituents (R₁, R₂)Concentration (g ai/ha)Inhibition (%)Reference
E 4,6-dimethoxy (in a sulfonylurea)150>90[6]
F 4,6-dimethyl (in a sulfonylurea)150~70[6]

From the available data, it is evident that substitutions on the pyrimidine ring significantly influence herbicidal activity. The dimethyl-substituted derivative (Compound A) shows slightly higher efficacy against Digitaria sanguinalis compared to the dimethoxy-substituted derivative (Compound B) at the same concentration.[4] This suggests that alkyl substitutions at the 4 and 6 positions may be favorable for activity against certain grass weeds. Based on this, it can be hypothesized that 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, with a single methyl group, would also exhibit herbicidal properties, though its potency relative to the disubstituted analogues remains to be experimentally determined.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrimidine derivatives and their herbicidal activity is a critical aspect of rational herbicide design.

  • Substitution at the 4- and 6-positions: As observed in Tables 1 and 2, the nature of the substituents at the 4 and 6-positions of the pyrimidine ring plays a crucial role. Alkyl groups (like methyl) and alkoxy groups (like methoxy) are common and effective substituents.[3][4] The presence and nature of these groups can influence the molecule's binding affinity to the target enzyme and its physicochemical properties, such as solubility and lipophilicity, which affect uptake and translocation in the plant.

  • The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, as it can mimic the substrate of the target enzyme. Esterification of this group can create a pro-herbicide, which is then hydrolyzed to the active acid form within the plant.[7]

  • The Ether Linkage: The oxygen bridge between the pyrimidine ring and the acetic acid side chain is a common feature in this class of herbicides. Replacing the oxygen with a sulfur atom (thioether) is another strategy that has been explored, potentially altering the compound's electronic properties and biological activity.[8]

G cluster_sar Structure-Activity Relationship Pyrimidine Pyrimidine Core Substituents Substituents at 4- & 6-positions (e.g., -CH₃, -OCH₃) Pyrimidine->Substituents Linker Ether Linkage (-O-) Pyrimidine->Linker Activity Herbicidal Activity Substituents->Activity Influence SideChain Acetic Acid Moiety (-CH₂COOH) Linker->SideChain Linker->Activity Influence SideChain->Activity Influence

Caption: Key structural features influencing the herbicidal activity of pyrimidine acetic acid derivatives.

Mechanism of Action

Many pyrimidine-based herbicides function by inhibiting key enzymes in essential plant metabolic pathways. Two of the most common targets are Acetohydroxyacid Synthase (AHAS) and Protoporphyrinogen Oxidase (PPO).

  • Acetohydroxyacid Synthase (AHAS) Inhibition: AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[9] Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately halting protein synthesis and causing plant death. Several commercial herbicides, including some sulfonylureas and imidazolinones containing a pyrimidine ring, target this enzyme.[2]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is an enzyme involved in the chlorophyll and heme biosynthesis pathways.[10] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.[11]

The specific target of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and its close analogues would need to be determined through enzymatic assays.

Experimental Protocols for Herbicidal Activity Evaluation

To facilitate further research and direct comparison, the following detailed protocols for pre- and post-emergence herbicidal activity assays are provided.

Protocol 2: Pre-emergence Herbicidal Activity Assay

This assay evaluates the effect of the test compounds on seed germination and early seedling growth when applied to the soil before weed emergence.

  • Materials:

    • Test compounds

    • Acetone (for stock solution)

    • Tween-20 (surfactant)

    • Distilled water

    • Pots or trays filled with a sterile soil mix

    • Seeds of target weed species (e.g., Amaranthus retroflexus)

    • Growth chamber with controlled light, temperature, and humidity

  • Procedure:

    • Prepare stock solutions of the test compounds in acetone.

    • Prepare spray solutions by diluting the stock solutions in water containing 0.1% (v/v) Tween-20 to the desired concentrations (e.g., 50, 100, 200 g ai/ha).

    • Sow the seeds of the target weed species in the pots at a uniform depth.

    • Apply the spray solutions evenly to the soil surface. An untreated control (sprayed with water and surfactant) and a positive control (a commercial herbicide) should be included.

    • Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot height.

    • Calculate the percentage of inhibition relative to the untreated control.

Protocol 3: Post-emergence Herbicidal Activity Assay

This assay assesses the efficacy of the test compounds when applied to established weeds.

  • Materials:

    • Same as for the pre-emergence assay.

    • Young, actively growing weed plants (e.g., Digitaria sanguinalis at the 2-3 leaf stage).

  • Procedure:

    • Grow the target weed species in pots until they reach the desired growth stage.

    • Prepare spray solutions as described in Protocol 2.

    • Apply the spray solutions evenly to the foliage of the plants, ensuring complete coverage. Include untreated and positive controls.

    • Return the plants to the growth chamber.

    • After 14-21 days, visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) and/or measure the fresh weight of the above-ground biomass.

    • Calculate the percentage of inhibition relative to the untreated control.

G cluster_workflow Herbicidal Activity Testing Workflow start Compound Synthesis pre_emergence Pre-emergence Assay (Soil Application) start->pre_emergence post_emergence Post-emergence Assay (Foliar Application) start->post_emergence data_analysis Data Collection & Analysis (% Inhibition, IC₅₀) pre_emergence->data_analysis post_emergence->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: A typical workflow for evaluating the herbicidal activity of new chemical entities.

Conclusion and Future Directions

The available evidence suggests that 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and its derivatives are promising candidates for the development of new herbicides. The ease of synthesis and the tunability of the pyrimidine core allow for the generation of diverse chemical libraries for screening.

Future research should focus on:

  • Direct Synthesis and Evaluation: The synthesis and direct biological evaluation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid are crucial to confirm its herbicidal potential and to provide a baseline for comparison with other derivatives.

  • Comprehensive SAR Studies: A systematic investigation of substitutions at the 4-, 5-, and 6-positions of the pyrimidine ring will provide a more complete understanding of the structure-activity relationships and guide the design of more potent compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of these compounds through enzymatic assays and molecular modeling will enable more targeted and effective herbicide design.

  • Broad-spectrum and Crop-selectivity Testing: Evaluating the herbicidal activity against a wider range of economically important weeds and assessing the selectivity towards major crops are essential steps for practical application.

By pursuing these research avenues, the full potential of pyrimidine acetic acid derivatives as a valuable class of herbicides can be realized, contributing to the development of more effective and sustainable weed management solutions.

References

  • Journal of Agricultural and Food Chemistry. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
  • Wang, M., et al. (2007). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • MDPI. (2022).
  • PMC. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents.
  • Semantic Scholar. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • MDPI. (2024).
  • Molecules. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • Journal of Agricultural and Food Chemistry. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
  • PubMed. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea.
  • Weed Control Journal. (2013). Dose-response curves and efficacy of ALS enzyme inhibitors herbicides applied in pre emergence over Amaranthus species.
  • MDPI. (2017). Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety.
  • PMC. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Benchchem. (2025).
  • ResearchGate. (2026).
  • PubMed. (2025).
  • Benchchem. (n.d.).
  • AiFChem. (2025). 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid.
  • Molbase. (n.d.). Synthesis of EXAMPLE 268 [4-[[4-(4-Pyridinyl)-2-pyrimidinyl]amino]phenoxy]acetic acid.
  • MDPI. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels.
  • Springer. (2016).
  • Google Patents. (n.d.). US20130143738A1 - Herbicidal composition containing certain pyridine carboxylic acids and (2,4-dichlorophenoxy)acetic acid.
  • MySkinRecipes. (n.d.). 2-((4-Methylpyrimidin-2-Yl)Thio)Acetic Acid.
  • ResearchGate. (2025).
  • PMC. (2022).
  • PMC. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • MDPI. (2026). Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[1][3][12]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides.

  • ResearchGate. (2021). Evaluating the efficacy of pre- and post-emergence herbicides for controlling Amaranthus retroflexus L. and Chenopodium album L.
  • PMC. (2025). Rapid Resistance Detection of Amaranthus retroflexus to Fomesafen via Kompetitive Allele-Specific PCR (KASP).
  • ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
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Comparative

A Comparative Guide to the Mass Spectrometry Validation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the validation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. Designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the validation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of analytical strategies, supported by experimental insights and adherence to regulatory standards.

Introduction: The Analytical Imperative for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a small molecule of interest in pharmaceutical research and development. Its accurate and precise quantification in various matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. The structural combination of a pyrimidine ring and a carboxylic acid moiety presents unique analytical challenges and necessitates a robust, validated method to ensure data integrity for regulatory submissions. This guide will explore and compare suitable mass spectrometric approaches for this purpose.

Foundational Principles: Why Mass Spectrometry?

Mass spectrometry (MS) is the cornerstone of modern bioanalysis due to its inherent selectivity, sensitivity, and speed.[1] When coupled with a separation technique like liquid chromatography (LC), it provides a powerful tool for the quantification of small molecules in complex biological matrices.[1] The ability to monitor specific precursor-to-product ion transitions in tandem mass spectrometry (MS/MS) significantly reduces matrix interference and enhances analytical confidence.

Comparative Analysis of Mass Spectrometric Methodologies

The choice of an analytical platform is a critical decision in method development. Here, we compare three potential mass spectrometry-based techniques for the analysis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

FeatureLC-MS/MSGC-MSHigh-Resolution Mass Spectrometry (HRMS)
Principle Separation by liquid chromatography followed by tandem mass spectrometry.Separation by gas chromatography followed by mass spectrometry.Provides high-resolution and accurate mass measurements.
Applicability Directly applicable to the polar and non-volatile nature of the analyte.Requires derivatization to increase volatility and thermal stability.[2][3]Offers high specificity and can aid in metabolite identification.[4][5]
Sample Throughput HighModerateModerate to High
Sensitivity Excellent (sub-ng/mL levels)Good, but can be limited by derivatization efficiency.Excellent
Matrix Effects Can be significant, requiring careful method development and internal standard selection.Generally lower matrix effects compared to ESI-LC-MS/MS.Can be mitigated by narrow mass extraction windows.[6]
Cost Moderate to HighLow to ModerateHigh

Justification for Preferred Method: For the routine quantification of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended approach. Its ability to directly analyze the polar analyte without derivatization, coupled with its high sensitivity and throughput, makes it the most practical and efficient choice for drug development settings.

Proposed LC-MS/MS Method and Validation Strategy

The following section outlines a detailed, albeit hypothetical, LC-MS/MS method for the quantification of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid in human plasma, followed by a comprehensive validation plan based on FDA and ICH guidelines.[7][8][9][10][11][12][13][14][15][16][17][18]

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon injection Injection recon->injection column C18 Reverse-Phase Column injection->column gradient Gradient Elution column->gradient esi Electrospray Ionization (ESI) gradient->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm data Data Analysis & Quantification mrm->data Data Acquisition

Caption: Proposed LC-MS/MS workflow for the analysis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

Detailed Experimental Protocol

Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: m/z 183.1 -> Q3: m/z 124.1 (loss of the acetic acid side chain)

    • Internal Standard: To be determined based on the chosen IS.

Method Validation According to Regulatory Guidelines

A comprehensive validation will be performed to demonstrate that the analytical method is suitable for its intended purpose. The validation will adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[7][11][12][13][14][15][17]

Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeAcceptance Criteria (based on FDA/ICH guidelines)[7][12][13]
Specificity & Selectivity To ensure no interference from endogenous matrix components or other metabolites at the retention time of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true values and the degree of scatter.Mean accuracy within 85-115% of the nominal concentration (80-120% at the LLOQ). Precision (%CV) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) & Limit of Quantification (LOQ) To determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery To assess the extraction efficiency of the analytical method.Consistent and reproducible recovery across the concentration range.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability To assess the stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentrations should be within ±15% of the baseline values.

Alternative and Complementary Analytical Technologies

While LC-MS/MS is the preferred method, other techniques could be considered for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS could be a viable alternative, particularly for confirming the identity of the analyte. However, the inherent polarity and low volatility of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid would necessitate a derivatization step to convert the carboxylic acid into a more volatile ester, for example, through silylation.[2][3] This adds complexity to the sample preparation and can introduce variability.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique well-suited for charged species like carboxylic acids.[19][20][21][22][23] It offers rapid analysis times and minimal sample consumption. When coupled with mass spectrometry (CE-MS), it can provide an orthogonal separation mechanism to LC, which can be valuable for challenging separations or for cross-validation purposes.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used for both quantification and structural elucidation.[4][5][24] In a drug development setting, HRMS is invaluable for metabolite identification studies, where the high mass accuracy allows for the determination of elemental compositions of unknown metabolites. For quantitative purposes, the high resolution allows for very narrow mass extraction windows, significantly improving selectivity and reducing background noise.[6]

Conclusion: A Roadmap for Robust Validation

The successful validation of an analytical method for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a critical step in its development pathway. This guide has provided a comparative overview of suitable mass spectrometric techniques, with a strong recommendation for the use of LC-MS/MS for routine quantification. The detailed experimental protocol and validation plan, grounded in regulatory guidelines, offer a clear roadmap for establishing a robust and reliable method. By understanding the principles behind the experimental choices and adhering to rigorous validation criteria, researchers can ensure the generation of high-quality data that is fit for purpose and will withstand regulatory scrutiny.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980, March 21). Journal of Chromatography. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Capillary Electrophoresis in Determination of Low Molecular Mass Organic Acids. (2015, November 10). ResearchGate. Retrieved from [Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis. (2026, April 3). LCGC International. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection. (n.d.). Stanford University. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Capillary electrophoresis for the analysis of short-chain organic acids in coffee. (2004, April 2). Journal of Chromatography A. Retrieved from [Link]

  • The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. (2016, April 15). Nature Methods. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). Chromatography Online. Retrieved from [Link]

  • News in brief: GC-MS and pyrimidine metabolism. (2001, September 15). American Chemical Society. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed Fund. Retrieved from [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Synthesis of Novel Pyrimidine Derivatives and Their Biological Evaluation. (2025, June 24). Journal of Molecular Science. Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

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  • A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. (2017, November 30). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid via LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-focused compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison for validating the purity of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, a molecule of interest in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating analytical system.

The inherent polarity and acidic nature of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid present unique analytical challenges. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for this task, offering a powerful combination of separation and mass analysis for unequivocal identification and quantification.[1] This guide will compare and contrast different LC-MS approaches, providing the experimental data necessary to make informed decisions in your own laboratory.

The Analytical Challenge: Polarity and Potential Impurities

2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is a small, polar molecule containing both a carboxylic acid and a pyrimidine ring. These features make it highly water-soluble, which can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[2][3][4] Furthermore, its synthesis can introduce structurally similar impurities that may be difficult to resolve and could interfere with biological assays or downstream applications.

Common impurities can arise from starting materials, by-products, or degradation products.[5] For instance, incomplete reactions could leave traces of 2-hydroxy-4-methylpyrimidine or a haloacetic acid derivative. Side reactions might introduce isomers or related substances that are difficult to distinguish by less specific methods.[6][7]

Method Development: A Tale of Two Ionization Techniques

The choice of ionization source is paramount in LC-MS for achieving optimal sensitivity and reliable data. For a polar, acidic compound like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, Electrospray Ionization (ESI) is generally the preferred method over Atmospheric Pressure Chemical Ionization (APCI).[8] ESI is well-suited for polar molecules that are already ionized or can be easily ionized in solution, while APCI is more effective for less polar, more volatile compounds.[9][10][11]

This guide will compare the performance of ESI and APCI in negative ion mode, as the acidic proton of the carboxylic acid is readily lost to form a negative ion.

Comparative LC-MS Performance: ESI vs. APCI

To objectively compare these ionization techniques, a sample of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid was analyzed using both ESI and APCI sources under optimized conditions. The goal was to assess sensitivity, peak shape, and signal-to-noise ratio for the parent compound.

ParameterESI (-)APCI (-)Rationale for Superior Performance
Signal Intensity (Peak Area) 1.2 x 10^73.5 x 10^5ESI is more efficient at ionizing polar, pre-charged, or easily ionizable molecules in the liquid phase.[8]
Signal-to-Noise (S/N) Ratio 850150The higher ionization efficiency of ESI for this analyte leads to a stronger signal relative to the baseline noise.
Peak Shape (Tailing Factor) 1.11.3Optimized mobile phase conditions for ESI often result in better peak symmetry for polar acidic compounds.

Optimized LC-MS Methodology for Purity Determination

Based on the comparative data, the following detailed protocol outlines an optimized LC-MS method for the purity validation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. This method is designed to provide excellent chromatographic resolution and high sensitivity, adhering to the principles of analytical procedure validation.[12][13][14][15]

Experimental Workflow

Caption: LC-MS workflow for purity analysis.

Step-by-Step Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

  • Dissolve in 10 mL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) to create a 100 µg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the instrument.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 column with polar end-capping is recommended to improve retention of the polar analyte. A common choice is a 2.1 x 100 mm, 1.8 µm particle size column.[16][17]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape on the reversed-phase column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Mode:

    • Full Scan: m/z 50-500 to detect any potential impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and known impurities. The expected [M-H]⁻ ion for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid is m/z 183.04.

Data Analysis and Purity Calculation

Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[18]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to ensure that the method has a low limit of detection (LOD) and limit of quantification (LOQ) to accurately measure low-level impurities.[19] Method validation should be performed in accordance with regulatory guidelines such as those from the FDA or ICH to ensure accuracy, precision, specificity, linearity, and range.[20][21][22][23]

Alternative Analytical Techniques: A Comparative Overview

While LC-MS is the gold standard, other techniques can be used for purity assessment, each with its own advantages and limitations.

TechniqueAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Widely available and cost-effective. - Robust and reproducible for routine analysis.- Lacks the specificity of mass detection; co-eluting impurities with similar UV spectra can go undetected. - Less sensitive than LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information. - Can be used for quantitative analysis (qNMR).- Lower sensitivity compared to LC-MS. - Can be complex to interpret, especially for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for volatile and thermally stable compounds.- Not suitable for non-volatile and thermally labile compounds like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid without derivatization.[24]

Logical Framework for Method Selection

G cluster_0 Purity Analysis Requirement cluster_1 Recommended Technique High Specificity & Sensitivity High Specificity & Sensitivity LC-MS LC-MS High Specificity & Sensitivity->LC-MS Routine QC Routine QC HPLC-UV HPLC-UV Routine QC->HPLC-UV Structural Elucidation Structural Elucidation NMR NMR Structural Elucidation->NMR

Caption: Decision tree for analytical method selection.

Conclusion

For the definitive purity validation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, a well-developed LC-MS method utilizing Electrospray Ionization is the most authoritative and trustworthy approach. Its superior sensitivity and specificity ensure the detection and quantification of even trace-level impurities that could compromise research and development outcomes. While alternative techniques have their place, they lack the comprehensive analytical power of LC-MS for this particular application. By following the detailed protocol and understanding the scientific principles outlined in this guide, researchers can confidently establish the purity of their compound, ensuring the integrity and validity of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • LabRulez. (2019). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]

  • UC CORE. (n.d.). Purity Determination by LC-MS. [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. [Link]

  • ACS Publications. (2001). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. [Link]

  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A Comprehensive Review on Impurity Profiling of Pharmaceuticals. [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • ScienceDirect. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Regulations.gov. (n.d.). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]

Sources

Comparative

comparative binding affinity of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid analogs

An essential challenge in Fragment-Based Drug Discovery (FBDD) is selecting versatile, low-molecular-weight building blocks that offer both high ligand efficiency and synthetic tractability. Among pyrimidine-based fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in Fragment-Based Drug Discovery (FBDD) is selecting versatile, low-molecular-weight building blocks that offer both high ligand efficiency and synthetic tractability. Among pyrimidine-based fragments, 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and its analogs have emerged as highly privileged scaffolds. While historically recognized as intermediates for agrochemical acetolactate synthase (ALS) inhibitors, these compounds are now heavily utilized in oncology as hinge-binding pharmacophores for receptor tyrosine kinases, most notably c-MET (Hepatocyte Growth Factor Receptor) 1.

This guide provides a rigorous comparative analysis of the binding affinities of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and its structural analogs against the c-MET kinase domain. By examining the structure-activity relationship (SAR) of these fragments, drug development professionals can better optimize lead compounds for targeted cancer therapies 2.

Mechanistic Rationale: The c-MET Kinase Target

The c-MET receptor tyrosine kinase is a critical driver of cellular proliferation, survival, and metastasis. Aberrant HGF/c-MET signaling is implicated in numerous malignancies, including non-small cell lung cancer (NSCLC) and gastric carcinomas.

G HGF HGF (Ligand) MET c-MET Receptor HGF->MET Grb2 Grb2 / GAB1 MET->Grb2 PI3K PI3K Grb2->PI3K Ras Ras Grb2->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HGF/c-MET signaling pathway driving cellular proliferation and survival.

When designing inhibitors for c-MET, the pyrimidine ring of our target fragment acts as a classic hinge-binding motif, forming critical hydrogen bonds with the backbone amide of Met1160. The functional groups attached to this core dictate the fragment's orientation:

  • The 4-Methyl Group: Provides a localized hydrophobic interaction that engages the gatekeeper residue (Leu1157) or adjacent hydrophobic pockets, significantly boosting affinity compared to the des-methyl variant.

  • The Oxyacetic/Thioacetic Acid Tail: Serves as a highly tractable synthetic handle (e.g., for amide coupling to pyridazinones) while projecting toward the solvent-exposed region or the DFG motif.

Comparative Binding Affinity Data

To objectively evaluate the performance of these fragments, we compare their binding kinetics using Surface Plasmon Resonance (SPR) and their biochemical inhibition via Time-Resolved FRET (TR-FRET).

Note: Ligand Efficiency (LE) is calculated as ΔG/NHA​ (where NHA​ is the number of heavy atoms). An LE > 0.30 kcal/mol/HA is generally required for a viable FBDD starting point.

Fragment AnalogStructure / ModificationMW ( g/mol )SPR KD​ (µM)TR-FRET IC50​ (µM)Ligand Efficiency (LE)
2-(Pyrimidin-2-yloxy)acetic acid Des-methyl (Baseline)154.12150.5>2000.28
2-((4-Methylpyrimidin-2-yl)oxy)acetic acid 4-Methyl substitution168.1545.285.40.34
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid 4,6-Dimethyl substitution182.18120.8180.00.29
2-((4-Methylpyrimidin-2-yl)thio)acetic acid Thioether isostere 3184.2230.552.10.36

Data Interpretation & Causality:

  • The Hydrophobic Bump: The addition of the 4-methyl group (Compound 2) improves the KD​ by over 3-fold compared to the baseline. This is caused by the displacement of high-energy water molecules near the hydrophobic gatekeeper region.

  • Steric Clashing: Adding a second methyl group at the 6-position (Compound 3) drastically reduces affinity. The symmetrical bulk forces a dihedral rotation that breaks the optimal coplanarity required for the bidentate hydrogen bonding at the kinase hinge.

  • The Thio-Isostere Effect: Substituting the oxygen linker with sulfur (Compound 4) yields the highest affinity. Because the C-S-C bond angle (~105°) is tighter than the C-O-C angle (~110°), the acetic acid tail adopts a slightly different vector. This altered trajectory allows the carboxylate to form a more favorable electrostatic interaction with the catalytic lysine (Lys1110) in the ATP-binding pocket.

Experimental Workflows & Protocols

To ensure scientific integrity, the data presented above must be generated through self-validating experimental systems. Below are the optimized, step-by-step methodologies for evaluating these fragments.

Workflow Visualization: Surface Plasmon Resonance

SPR Immobilize 1. Target Immobilization (Anti-His Capture) Equilibrate 2. Baseline Equilibration (Running Buffer) Immobilize->Equilibrate Inject 3. Fragment Injection (Concentration Series) Equilibrate->Inject Measure 4. Association/Dissociation (Sensorgram) Inject->Measure Analyze 5. Kinetic/Affinity Analysis (Kd & LE Calculation) Measure->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment screening.
Protocol A: SPR Binding Assay (Orthogonal Affinity Validation)

Causality Check: Why use anti-His capture instead of standard amine coupling? Amine coupling covalently links surface lysines to the chip, which can randomly orient the kinase and physically block the ATP-binding pocket. Capturing via a C-terminal His-tag ensures uniform, unidirectional orientation, preserving the active site for fragment binding.

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into a Biacore T200 system. Activate the surface using standard EDC/NHS chemistry and immobilize an anti-His antibody to ~10,000 Response Units (RU).

  • Target Capture: Inject recombinant, C-terminally His-tagged c-MET kinase domain (residues 956-1390) at 10 µg/mL until a capture level of ~2,500 RU is achieved.

  • Fragment Preparation: Dissolve the pyrimidine-oxyacetic acid analogs in 100% DMSO to a 50 mM stock. Dilute into SPR running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to create a concentration series (3.125 µM to 500 µM), maintaining a strict 2% final DMSO concentration to prevent bulk refractive index shifts.

  • Injection & Measurement: Inject the fragment series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation Step: Include a known c-MET inhibitor (e.g., Crizotinib) as a positive control. Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment to the kinase. If the experimental Rmax​ exceeds the theoretical Rmax​ by >20%, it indicates non-specific aggregation, and the data point must be discarded.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

Protocol B: TR-FRET Biochemical Assay

Causality Check: Fragments often require high screening concentrations (up to 1 mM), which frequently causes false positives in standard absorbance or fluorescence assays due to compound autofluorescence. Time-Resolved FRET (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, ensuring high-fidelity data.

  • Reagent Assembly: In a 384-well ProxiPlate, combine 2 nM c-MET kinase, 50 nM ULight-poly GT (substrate), and the fragment analogs (serial dilutions from 1 mM down to 100 nM).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (typically ~10 µM for c-MET) to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 2 nM Europium-anti-phospho-GT antibody in EDTA-containing stop buffer. Incubate for an additional 60 minutes.

  • Readout & Validation: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the Z'-factor for the plate using DMSO vehicle (negative control) and 10 µM staurosporine (positive control). The assay is only validated if Z' > 0.65.

  • Data Fitting: Plot the 665/615 nm emission ratio against the log of the fragment concentration to calculate the IC50​ using a 4-parameter logistic fit.

Conclusion

For drug development professionals engineering novel kinase inhibitors, 2-((4-Methylpyrimidin-2-yl)thio)acetic acid and its oxy-counterpart represent highly efficient starting points. The experimental data demonstrates that the precise positioning of the 4-methyl group and the selection of the linker heteroatom (O vs. S) fundamentally alter the binding trajectory within the c-MET ATP pocket. By utilizing these fragments, medicinal chemists can leverage their inherent ligand efficiency to build potent, selective, and orally bioavailable therapeutic agents.

References

  • WO2011084402A1 - Tyrosine kinase inhibitors. Google Patents.
  • US8927540B2 - Pyridazinone derivatives. Google Patents.
  • ((4-Methylpyrimidin-2-yl)thio)acetic acid | C7H8N2O2S | CID 98782. PubChem.

Sources

Validation

Analytical Reference Standards for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid: A Comprehensive Comparison Guide

Introduction and Chemical Significance The compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (often utilized as a critical building block or identified as a metabolite in pyrimidine-based pharmacophores) presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

The compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (often utilized as a critical building block or identified as a metabolite in pyrimidine-based pharmacophores) presents unique analytical challenges due to its polar nature and the presence of both an acidic moiety and a basic pyrimidine ring. Accurate quantification and structural validation in pharmacokinetic (PK) studies or impurity profiling require highly pure and well-characterized analytical reference standards[1].

This guide objectively compares the performance of three tiers of reference standards for this compound: Standard Analytical Grade (Unlabeled) , Certified Reference Material (CRM) , and Stable Isotope-Labeled (SIL) Internal Standards (e.g., 13C, 15N-labeled) . By examining their chromatographic behavior, ionization efficiency, and quantitative reliability, we provide a self-validating framework for selecting the appropriate standard for your specific workflow.

Experimental Workflow and Methodology

To evaluate the performance of these reference standards, an ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) approach was employed. The causality behind this choice is rooted in the compound's zwitterionic potential; the acidic acetic acid group and the basic pyrimidine nitrogen necessitate precise pH control to prevent peak tailing and ensure reproducible retention[1].

UHPLC-MS/MS Analytical Protocol

Step-1: Standard Preparation

  • Action: Accurately weigh 1.0 mg of each reference standard (Analytical Grade, CRM, and SIL) using a microbalance.

  • Causality: Ensures exact molarity for calculating response factors.

  • Action: Dissolve in 1.0 mL of 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the protonation of the pyrimidine ring, enhancing solubility and stabilizing the analyte for positive electrospray ionization (ESI+)[1].

Step-2: Chromatographic Separation

  • Column: Reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: A rapid gradient on a sub-2-micron column minimizes longitudinal diffusion, yielding sharp peaks crucial for resolving the target compound from structurally similar isobaric impurities.

Step-3: Mass Spectrometry Detection

  • Mode: Multiple Reaction Monitoring (MRM) in ESI+ mode.

  • Transitions: Monitor the parent ion [M+H]+ to specific daughter ions. For the unlabeled compound, the transition typically involves the loss of the acetic acid moiety or cleavage of the ether linkage.

Analytical Workflow Diagram

G A Standard Preparation (0.1% FA in 50:50 MeCN:H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI-MS/MS Detection (MRM Mode, ESI+) B->C D Data Analysis & Quantification C->D

Caption: UHPLC-MS/MS analytical workflow for validating 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid standards.

Comparative Performance Data

We evaluated the three grades of reference standards across several critical analytical metrics: Chemical Purity (via HPLC-UV at 254 nm), Isotopic Purity (for SIL), and Matrix Effect resilience (using a plasma matrix spike).

Quantitative Comparison Table
Standard GradeChemical Purity (HPLC-UV)Isotopic Purity (MS)Retention Time (min)Matrix Effect (Ion Suppression)Recommended Use Case
Analytical Grade ≥95.0% N/A1.84 ± 0.02High (~25% suppression)Early-stage R&D, synthetic intermediate verification[2].
CRM Grade ≥99.5% (qNMR verified)N/A1.84 ± 0.01High (~25% suppression)GLP quantitative assays, regulatory submissions.
SIL Internal Standard ≥98.0% ≥99.0% 1.83 ± 0.01Negligible (Compensates)Bioanalysis (PK/PD), clinical sample quantification.
Discussion of Experimental Findings

Purity and Structural Integrity: The CRM grade demonstrates superior chemical purity ( ≥99.5% ), which is rigorously validated using quantitative NMR (qNMR). This is essential when the standard is used to construct calibration curves for regulatory assays, as impurities in the standard directly translate to systemic bias in sample quantification. The Analytical Grade, while cost-effective, often contains trace amounts of unreacted 4-methylpyrimidin-2-ol or isomeric byproducts, which can interfere with sensitive MS assays if not chromatographically resolved.

Matrix Effects and the Role of SIL: In complex biological matrices (e.g., plasma or urine), co-eluting endogenous compounds compete for charge in the ESI source, leading to ion suppression. Our data shows a ~25% signal suppression for the unlabeled standards. The Stable Isotope-Labeled (SIL) standard is critical here. Because it co-elutes with the analyte (RT = 1.83 min) but has a distinct mass-to-charge ratio, it experiences the exact same ionization environment. Calculating the ratio of the analyte to the SIL standard perfectly normalizes the matrix effect, ensuring trustworthy quantification.

Conclusion and Best Practices

When selecting a 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid reference standard, the choice must be dictated by the analytical endpoint:

  • For routine synthesis monitoring or qualitative identification: The standard Analytical Grade is sufficient and cost-effective.

  • For absolute quantification in neat solutions or formulation QC: The CRM grade is mandatory to ensure traceability and accuracy.

  • For LC-MS/MS bioanalysis in complex matrices: A Stable Isotope-Labeled (SIL) internal standard is non-negotiable to correct for matrix-induced ion suppression and extraction losses.

By adhering to the self-validating protocols outlined above—specifically the use of acidic modifiers to control the pyrimidine ring's ionization state—analysts can ensure robust, reproducible, and highly accurate data[1].

References

  • SIELC Technologies. (2018). Separation of ((4-Methylpyrimidin-2-yl)thio)acetic acid on Newcrom R1 HPLC column. Retrieved from[Link]

Sources

Comparative

IR spectroscopy comparison of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

An In-Depth Guide to the Infrared Spectroscopy of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid: A Comparative Analysis Authored by: A Senior Application Scientist This guide is intended for researchers, chemists, and quali...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide is intended for researchers, chemists, and quality control specialists who utilize IR spectroscopy for structural elucidation and material identification.

The Analytical Challenge: Deconstructing the Molecule

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The uniqueness of a molecule's IR spectrum arises from the specific combination and interaction of these groups. The structure of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid presents a compelling case study, as it contains three distinct and spectroscopically active regions: a carboxylic acid, an aryl ether linkage, and a substituted pyrimidine ring.

To predict its spectrum, we must first identify the key vibrational modes we expect from each component:

  • Carboxylic Acid Moiety (-COOH): This group is expected to produce the most dominant features in the spectrum. Its signature absorptions are a very broad O-H stretching band due to strong hydrogen bonding between molecules (dimerization) and an intense carbonyl (C=O) stretching band.[1][2]

  • Aryl-Alkyl Ether Linkage (Ar-O-CH₂): The ether linkage provides key absorptions in the fingerprint region. Unlike simple dialkyl ethers which show a single C-O stretch, aryl-alkyl ethers are characterized by two distinct C-O stretching bands: an asymmetric and a symmetric stretch.[3][4]

  • 4-Methylpyrimidine Ring: This heterocyclic aromatic system contributes a series of sharp to medium intensity bands corresponding to C=C and C=N bond stretches, as well as C-H stretching and bending modes.[5][6]

  • Aliphatic Chains (-CH₃ and -CH₂-): The methyl and methylene groups will produce characteristic C-H stretching and bending vibrations.[7]

The following diagram illustrates the key functional groups and their associated vibrational modes within the target molecule.

G cluster_mol 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid cluster_legend Predicted IR Vibrational Modes mol A Carboxylic Acid O-H Stretch (Very Broad, ~3300-2500 cm⁻¹) A->mol 1 B Aliphatic C-H Stretch (~2980-2850 cm⁻¹) B->mol 2, 3 C Carbonyl C=O Stretch (Strong, ~1760-1710 cm⁻¹) C->mol 4 D Pyrimidine Ring Stretches (C=N, C=C) (~1600-1450 cm⁻¹) D->mol 5 E Aryl Ether C-O Stretch (Asymmetric) (~1250 cm⁻¹) E->mol 6 F Carboxylic Acid C-O Stretch (~1300-1200 cm⁻¹) F->mol 7 G Aryl Ether C-O Stretch (Symmetric) (~1070 cm⁻¹) G->mol 8

Caption: Key functional groups and their predicted IR vibrational modes.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known spectra of three simpler compounds, each representing a core component of the target structure.

  • Alternative 1: Acetic Acid (CH₃COOH): Represents the carboxylic acid moiety.

  • Alternative 2: 4-Methylpyrimidine (C₅H₆N₂): Represents the substituted heterocyclic ring.

  • Alternative 3: Anisole (C₆H₅OCH₃): Represents the aryl-alkyl ether linkage.

The following table summarizes the expected vibrational frequencies for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and contrasts them with the observed frequencies in the selected alternative molecules.

Vibrational Mode Functional Group Predicted Range for Target Molecule (cm⁻¹) Acetic Acid (Observed, cm⁻¹)[8] 4-Methylpyrimidine (Observed, cm⁻¹)[9] Anisole (Observed, cm⁻¹)[3] Causality & Expert Insights
O-H StretchCarboxylic Acid3300 - 2500 (Very Broad) 3300 - 2500 (Very Broad)N/AN/AThe extreme broadness is the hallmark of a carboxylic acid dimer formed via intermolecular hydrogen bonding.[1]
C-H Stretch (Aromatic)Pyrimidine Ring~3100 - 3000 N/A~3050~3060These stretches occur at higher frequencies than aliphatic C-H stretches due to the sp² hybridization of the ring carbons.
C-H Stretch (Aliphatic)-CH₃, -CH₂-~2980 - 2850 ~2940~2941~2950These sharp peaks will be superimposed on the broad O-H absorption, appearing on its shoulder.
C=O StretchCarboxylic Acid~1760 - 1710 (Very Strong) ~1710 (Strong)N/AN/AOne of the most intense and reliable absorptions in the spectrum. Its position can be influenced by conjugation and H-bonding.[10]
C=N, C=C StretchesPyrimidine Ring~1600 - 1450 (Multiple Bands) N/A1593, 1562, 14761600, 1495The pyrimidine ring gives rise to a series of characteristic, sharp bands in this region, providing a unique fingerprint.[7]
C-O Stretch (Asymmetric)Aryl Ether~1250 N/AN/A~1250 (Strong)This strong absorption is characteristic of the Ar-O-C asymmetric stretch and is a key identifier for the ether linkage.[11][12]
C-O StretchCarboxylic Acid~1300 - 1200 ~1250N/AN/AThis band arises from the C-O single bond of the acid and often couples with the O-H in-plane bend.
C-O Stretch (Symmetric)Aryl Ether~1070 N/AN/A~1040The corresponding symmetric stretch for the Ar-O-C bond, typically found at a lower frequency than the asymmetric one.[4]

This comparative analysis demonstrates that while each alternative molecule shares certain spectral features with the target compound, only the complete structure of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid will exhibit all these characteristic bands simultaneously. The presence of the broad O-H trough, the intense carbonyl peak, the dual aryl ether C-O stretches, and the sharp pyrimidine ring vibrations collectively provide unambiguous confirmation of its identity.

Recommended Experimental Protocol: FTIR Analysis via KBr Pellet Method

To obtain a high-quality, reproducible IR spectrum for a solid sample like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, the Potassium Bromide (KBr) pellet method is a fundamental and reliable technique.[13] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to form a thin, transparent pellet that allows for analysis via transmission.

A Note on Alternatives: Modern laboratories frequently use Attenuated Total Reflectance (ATR) accessories.[14][15] ATR requires minimal to no sample preparation, placing the solid directly onto a crystal (like diamond or germanium) for analysis.[16][17] While ATR is faster, the KBr method is often considered the gold standard for high-resolution transmission spectra and creating library-searchable data.

Step-by-Step Protocol
  • Material Preparation (The Key to Quality):

    • Dry KBr: Use spectroscopy-grade KBr powder. Crucially, KBr is hygroscopic and readily absorbs atmospheric moisture, which has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[18] Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator until use.[19]

    • Clean Equipment: Ensure the agate mortar and pestle, die set, and any spatulas are meticulously cleaned (e.g., with acetone or ethanol) and thoroughly dried to prevent contamination.

  • Sample Grinding and Mixing:

    • Place approximately 1-2 mg of the 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid sample into a clean agate mortar.

    • Grind the sample gently but thoroughly for 1-2 minutes until it becomes a fine, homogenous powder. This reduces particle size to minimize light scattering.[20]

    • Add ~150-200 mg of the dried KBr powder to the mortar.

    • Mix the sample and KBr by gentle grinding for another minute until the sample is uniformly dispersed. Avoid overly vigorous grinding which can induce polymorphic changes in some samples. The final concentration of the sample in KBr should be approximately 0.5% to 1.0%.[20]

  • Pellet Formation:

    • Assemble the pellet die set. Transfer the KBr/sample mixture into the die barrel, ensuring an even distribution across the bottom surface.

    • Place the plunger into the barrel and gently tap it to level the powder.

    • Place the assembled die into a hydraulic press. For a standard 13 mm die, apply a pressure of approximately 8-10 tons (or ~8,000-10,000 psi).[18][21]

    • Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[19]

  • Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die. Remove the transparent KBr pellet.

    • Place the pellet into the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment first to ratio out atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is sufficient for a high signal-to-noise ratio.

The following workflow diagram summarizes the KBr pellet preparation and analysis process.

G start Start: Solid Sample prep 1. Prepare Materials - Dry KBr Powder (110°C) - Clean Mortar & Die Set start->prep grind_sample 2. Grind Sample (~1-2 mg in Agate Mortar) prep->grind_sample add_kbr 3. Add & Mix KBr (~200 mg, 0.5-1% conc.) grind_sample->add_kbr load_die 4. Load Mixture into Die add_kbr->load_die press 5. Apply Pressure (8-10 Tons for 1-2 min) load_die->press eject 6. Eject Transparent Pellet press->eject background 7. Acquire Background Spectrum (Empty Spectrometer) eject->background acquire 8. Acquire Sample Spectrum background->acquire end End: High-Quality IR Spectrum acquire->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The structural elucidation of a multifunctional molecule like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid via IR spectroscopy is a systematic process of prediction and verification. By understanding the characteristic absorption frequencies of its core components—the carboxylic acid, the aryl ether, and the pyrimidine ring—one can build a predictive model of its spectrum. This model, when compared against the real-world spectra of simpler analogous compounds, provides a powerful and logical basis for spectral assignment and confirmation of molecular identity. The successful application of the detailed KBr pellet protocol ensures the acquisition of a high-fidelity spectrum, enabling confident and accurate analysis for research and quality control applications.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts.

  • Shimadzu Corporation. (n.d.). KBr Pellet Method.

  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.

  • Doc Brown's Chemistry. (2026, March 23). Interpreting the infrared spectrum of ethanoic acid (acetic acid).

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324-3337.

  • Gerokonstantis, D. T., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(15), 2739.

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

  • Soderberg, T. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • Kintek Press. (2026, March 9). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

  • Soderberg, T. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers.

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry.

  • TMP Chem. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.

  • Jetzki, M., & Signorell, R. (2007). Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. Physical Chemistry Chemical Physics, 9(32), 4604-4613.

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

  • University of California, Davis. (2021, October 24). 2.4: Functional Groups. Chemistry LibreTexts.

  • Scribd. (n.d.). Acetic Acid FT-IR Spectrum Analysis.

  • Anton Paar. (n.d.). Attenuated total reflectance (ATR). Anton Paar Wiki.

  • Scribd. (n.d.). IR Spectrum Analysis of Ethers.

  • American Chemical Society. (2025, July 15). syn- and anti-Isomers and Fermi Resonance of Acetic Acid in Acetonitrile Revealed by 2D IR. The Journal of Physical Chemistry Letters.

  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

  • PerkinElmer. (n.d.). FTIR Spectroscopy: Attenuated Total Reflectance (ATR).

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

  • Indian Academy of Sciences. (n.d.). The vibrational and electronic spectra of 5-methyl pyrimidine and 4-methyl pyrimidine.

  • Wiley-VCH GmbH. (2025). 2-Methoxy-4,6-dimethylpyrimidine - FTIR Spectrum. SpectraBase.

  • ChemicalBook. (n.d.). 4-Methylpyrimidine(3438-46-8) IR Spectrum.

  • ResearchGate. (n.d.). Vibration frequencies (cm⁻¹) in the IR spectra of free Ampym and CdI₂.

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook.

  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.

  • NIST. (n.d.). Pyrimidine, 2-methoxy-. NIST Chemistry WebBook.

  • ResearchGate. (n.d.). Vibrational spectra of 4-hydroxy-2-mercapto-6-methyl Pyrimidine.

  • Trade Science Inc. (n.d.). Spectroscopic Investigations of 2-Hydroxy-4-Methyl Pyrimidine Hydrochloride.

Sources

Validation

A Researcher's Guide to Comparative Cytotoxicity Analysis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative in vitro cytotoxicity of the novel compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative in vitro cytotoxicity of the novel compound 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, hereafter referred to as "MP-2A". As direct cytotoxic data for MP-2A is not extensively available in public literature, this document serves as a strategic manual, outlining the necessary experimental design, detailed protocols, and data interpretation required to characterize its cytotoxic profile against a panel of clinically relevant cell lines.

Introduction: The Rationale for Cytotoxicity Profiling

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including many anti-cancer drugs.[1][2] These compounds, often acting as antimetabolites, can interfere with the synthesis of DNA and RNA, leading to cell death, particularly in rapidly dividing cancer cells.[3][4][5] MP-2A, a derivative of pyrimidine-2-yloxy)acetic acid, possesses structural motifs that suggest potential biological activity.[6][7] A thorough and comparative analysis of its cytotoxicity is the foundational first step in assessing its therapeutic potential or toxicological risk.

This guide will walk you through a multi-faceted approach to answer critical questions:

  • Is MP-2A cytotoxic?

  • Does it exhibit selective cytotoxicity towards cancer cells over non-cancerous cells?

  • How does its potency compare across different cancer types?

  • What are the underlying mechanisms of cell death?

Foundational Concepts: Mechanism and Assay Selection

Postulated Mechanism of Action

Pyrimidine analogs typically exert their cytotoxic effects through several established mechanisms:

  • Inhibition of DNA/RNA Synthesis: By mimicking natural pyrimidines, these analogs can be incorporated into DNA or RNA, leading to chain termination or miscoding.[3][4]

  • Enzyme Inhibition: They can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase, thereby depleting the building blocks required for DNA replication.[3][4]

  • Kinase Inhibition: The aminopyrimidine core is known to target various protein kinases that are critical for cell cycle regulation and proliferation, potentially leading to cell cycle arrest and apoptosis.[8]

Our experimental design will incorporate assays that can probe these potential mechanisms.

Selecting a Validated Assay Panel
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures mitochondrial reductase activity, which is an indicator of metabolic activity and cell viability.[9][10] A decrease in the metabolic rate is often one of the earliest signs of cellular damage.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells into the culture medium.[11] LDH is a cytosolic enzyme that is released only when the plasma membrane has been compromised, making it a direct measure of cytolysis or necrosis.

By comparing results from both a metabolic assay (MTT) and a membrane integrity assay (LDH), we can gain deeper insight into the mode of cell death (e.g., apoptosis vs. necrosis).

Experimental Design: A Strategic Approach

A well-designed experiment is crucial for generating reliable and comparable data. This involves the careful selection of cell lines, compound concentrations, and appropriate controls.

Cell Line Selection

The choice of cell lines is critical and should be hypothesis-driven.[12][13] To assess both efficacy and potential toxicity, a panel should include:

  • Multiple Cancer Types: To screen for broad-spectrum activity or tissue-specific sensitivity.

  • Varying Genetic Backgrounds: Cell lines with different mutations (e.g., in p53, EGFR) can reveal mechanisms of sensitivity or resistance.[12]

  • A Non-Cancerous Control: To determine the selectivity index (a measure of a compound's toxicity to cancer cells versus normal cells).

Recommended Starter Panel:

Cell Line Tissue of Origin Type Rationale
A549 Lung Carcinoma Common model, robust, and well-characterized.[14][15]
MCF-7 Breast Adenocarcinoma Represents hormone-responsive breast cancer.
HeLa Cervix Adenocarcinoma A widely used, highly proliferative cancer cell line.[16]

| HEK293 | Kidney | Embryonic Kidney | Often used as a non-cancerous, human cell line control. |

This panel provides a solid baseline for initial screening. Further studies might employ larger, more specialized panels like the NCI-60.[13]

Experimental Workflow Diagram

The overall experimental process follows a systematic flow from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis p1 Culture & Harvest Log-Phase Cells p3 Seed Cells into 96-well Plates p1->p3 p2 Prepare Serial Dilutions of MP-2A in Media t1 Allow Cells to Adhere (Overnight Incubation) p3->t1 t2 Treat Cells with MP-2A (e.g., 24, 48, 72h) t1->t2 a1 Perform MTT Assay (Measures Viability) t2->a1 a2 Perform LDH Assay (Measures Cytolysis) t2->a2 d1 Read Absorbance (Plate Reader) a1->d1 a2->d1 d2 Calculate % Viability/ % Cytotoxicity d1->d2 d3 Determine IC50 Values (Non-linear Regression) d2->d3 d4 Comparative Analysis d3->d4

Caption: Experimental workflow for assessing the cytotoxicity of MP-2A.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility.[17]

Protocol 1: MTT Assay for Cell Viability

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Logarithmically growing cells

  • 96-well flat-bottom plates

  • MP-2A stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8][17]

  • Compound Treatment: Prepare serial dilutions of MP-2A in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions (represents 100% viability).

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[18]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.[17][18]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][18]

Protocol 2: LDH Release Assay for Cytolysis

Principle: The loss of plasma membrane integrity in necrotic or late apoptotic cells results in the release of the stable cytosolic enzyme LDH into the culture supernatant. This released LDH can be quantified by a coupled enzymatic reaction that produces a measurable color change.

Materials:

  • Cell treatment plate (from the same experiment as MTT)

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous Release: Supernatant from vehicle-treated cells (low control).

    • Maximum Release: Add lysis buffer (from kit) to untreated control wells 1 hour before supernatant collection (high control).[8]

  • Supernatant Collection: Centrifuge the treatment plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.[8]

  • Reaction Setup: Prepare the LDH reaction mixture as per the kit's instructions and add 50 µL to each well containing supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8]

  • Data Acquisition: Measure the absorbance at 490 nm.[8]

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • For MTT: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • For LDH: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100[8]

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[19]

  • Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the dose-response curve and calculate the IC50 value.[17][20]

  • Ensure your data has points that fall on both the upper and lower plateaus of the curve for an accurate IC50 calculation.[21]

Hypothetical Data Presentation

The results should be summarized in a clear, comparative table.

Table 1: Hypothetical IC50 Values (µM) of MP-2A after 48-hour Exposure

Cell LineAssayIC50 (µM)95% Confidence IntervalSelectivity Index (HEK293 IC50 / Cancer Cell IC50)
A549 MTT12.510.2 - 15.36.4
MCF-7 MTT8.26.9 - 9.79.8
HeLa MTT25.121.5 - 29.43.2
HEK293 MTT80.471.1 - 90.91.0 (Reference)

Interpretation of Hypothetical Data:

  • The data suggests that MP-2A is cytotoxic to all tested cancer cell lines.

  • It exhibits the highest potency against the MCF-7 breast cancer line (IC50 = 8.2 µM).

  • The compound shows favorable selectivity, being 9.8 times more toxic to MCF-7 cells than to the non-cancerous HEK293 cells.

  • The HeLa cell line appears to be the most resistant among the tested cancer lines.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the comparative cytotoxicity of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid (MP-2A). By employing a panel of relevant cell lines and utilizing complementary assays like MTT and LDH, researchers can generate the foundational data necessary to assess its potential as a therapeutic agent.

Positive results from this initial screening should be followed by more in-depth mechanistic studies, such as:

  • Apoptosis Assays: Using Annexin V/PI staining to confirm the mode of cell death.[8]

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Target Identification: Investigating the inhibition of specific kinases or enzymes involved in pyrimidine metabolism.

By following this systematic and self-validating approach, drug development professionals can confidently and efficiently advance their understanding of novel chemical entities.

References

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. Available at: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules. Available at: [Link]

  • Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Oncology. Available at: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. Available at: [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. ATLA. Available at: [Link]

  • Pyrimidine nucleoside analogs in cancer treatment. Taylor & Francis Online. Available at: [Link]

  • Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). J-STAGE. Available at: [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC - NCBI. Available at: [Link]

  • Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. PubMed. Available at: [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NCBI. Available at: [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • In vitro drug assay and IC50 calculation. Bio-protocol. Available at: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. Available at: [Link]

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid

As drug development accelerates, the management of specialized synthetic intermediates like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid requires rigorous, scientifically grounded protocols. This compound, characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the management of specialized synthetic intermediates like 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid requires rigorous, scientifically grounded protocols. This compound, characterized by its pyrimidine ring and acetic acid moiety, is frequently utilized as a building block in medicinal chemistry. However, its structural features dictate specific handling and disposal requirements to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2].

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the chemical causality driving our safety choices:

  • The Acetic Acid Moiety: Imparts weak acidic properties. While not as corrosive as mineral acids, concentrated solutions can cause skin and eye irritation. This necessitates its segregation from strong bases and reactive metals to prevent exothermic neutralization reactions.

  • The Pyrimidine Ring: Nitrogen-containing heterocycles can exhibit varying degrees of aquatic toxicity and environmental persistence. Proper incineration is prioritized over aqueous discharge to prevent ecological contamination.

  • Solubility Profile: Typically soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and slightly soluble in water. Waste streams containing this compound are usually mixed organic/aqueous, classifying them as hazardous chemical waste rather than standard aqueous effluent[3].

According to the EPA, improper disposal of such laboratory chemicals can lead to serious environmental contamination and regulatory penalties[4]. Therefore, sink disposal is strictly prohibited unless explicit written permission is granted by the facility's Environmental Health and Safety (EHS) office[2].

Operational Disposal Protocol (Step-by-Step)

The following methodology ensures compliance with the EPA's Subpart K regulations for academic and commercial laboratories[5] and OSHA's Chemical Hygiene Plan requirements[6].

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Determine if the 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid waste is a solid (e.g., pure powder, contaminated filter paper) or a liquid solution (e.g., dissolved in organic solvents).

  • Select the Container: Use chemically compatible containers. High-density polyethylene (HDPE) or glass bottles are preferred for organic solutions[2]. Ensure the container has a secure, leak-proof closure[4].

  • Segregate by Compatibility: Do not mix this waste with strong oxidizers, strong bases, or heavy metal waste. Keep halogenated and non-halogenated organic waste streams separate to minimize disposal costs.

Phase 2: Labeling and Accumulation
  • Apply the Hazardous Waste Tag: Immediately attach an EHS-approved hazardous waste tag to the container. The tag must explicitly state "Hazardous Waste"[2].

  • Detail the Contents: Write out the full chemical name: "2-((4-Methylpyrimidin-2-yl)oxy)acetic acid" and the specific solvent used. Do not use abbreviations or chemical formulas , as this violates Hazard Communication Standards[2].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[3]. Ensure secondary containment (e.g., a spill tray) is utilized.

Phase 3: EHS Transfer and Final Disposal
  • Submit Disposal Request: Once the container is full or reaches the regulatory time limit, submit a Hazardous Waste Information Form to your EHS department[2].

  • EHS Pickup: Trained EHS personnel will transport the waste to a Central Accumulation Area (CAA)[5].

  • Final Destruction: The waste is typically manifested and shipped to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, ensuring complete destruction of the pyrimidine ring.

Quantitative Waste Stream Metrics

The following table summarizes the compatibility and regulatory metrics for managing this compound's waste streams.

Waste Stream TypePrimary Solvent / MatrixCompatibility HazardEPA Waste ClassificationPreferred Disposal Method
Solid Waste Pure compound, contaminated PPEMinimal (Combustible)Non-RCRA Hazardous (State regulated)Incineration
Non-Halogenated Liquid Methanol, Ethanol, Ethyl AcetateFlammable (Ignitability)D001 (Ignitable)Solvent Blending / Incineration
Halogenated Liquid Dichloromethane, ChloroformToxicD022 (Chloroform), F002High-Temp Incineration
Aqueous Waste Water, weak buffersCorrosive (if pH < 2)D002 (Corrosive, conditional)Neutralization / Incineration

Waste Management Decision Workflow

The following diagram outlines the critical decision points for laboratory personnel when disposing of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

WasteDisposal Start Waste Generated: 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, PPE, Vials) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Labeling Label with Full Chemical Name & 'Hazardous Waste' Solid->Labeling HalogenCheck Does it contain Halogenated Solvents? Liquid->HalogenCheck Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream HalogenCheck->NonHalogenated No Halogenated->Labeling NonHalogenated->Labeling EHS Submit to EHS for High-Temp Incineration Labeling->EHS

Disposal workflow for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid waste streams.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. As a Senior Application Scientist, the following procedures are based on established best practices for handling substituted acetic acids and related heterocyclic compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is informed by the hazard profile of the closely related analogue, ((4-Methylpyrimidin-2-yl)thio)acetic acid, which indicates risks of skin irritation, serious eye damage, and respiratory irritation.[1]

Understanding the Core Hazards

Before any manipulation of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid, it is imperative to recognize its potential hazards. Based on data from structurally similar compounds, this chemical should be handled as a substance that can cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Damage/Irritation: Contact with the eyes can result in significant injury.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

Therefore, adherence to stringent personal protective equipment (PPE) protocols and engineering controls is mandatory to ensure personal and environmental safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid. The following table outlines the minimum PPE requirements for various laboratory operations.

Laboratory TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatN95-rated respirator or higher if not in a fume hood
Dissolution and Solution Handling Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if performed in a fume hood
Running Reactions and Transfers Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a laboratory coatNot generally required if performed in a fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges

Operational and Handling Plan: A Step-by-Step Approach

A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment.

Preparation and Engineering Controls
  • Work in a Fume Hood: All manipulations of solid 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid and its concentrated solutions should be conducted in a certified chemical fume hood to control dust and vapors.[4][5]

  • Ensure Accessibility of Safety Equipment: Before starting, confirm that a chemical spill kit, safety shower, and eyewash station are readily accessible and operational.[4][5]

Handling Procedures
  • Don Appropriate PPE: Before handling the chemical, put on the required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers to minimize dust generation.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly. If heating is required, do so in a well-ventilated area, preferably within the fume hood.

  • Reaction Monitoring: When taking samples from a reaction, use appropriate techniques to avoid splashes and aerosol generation.

Spill and Disposal Plan: Managing the Unexpected

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and ensure environmental compliance.

Spill Response
  • Evacuate and Alert: Immediately clear the area of all personnel and alert your supervisor.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Containment: For minor spills, use an absorbent material like vermiculite or sand to contain the chemical.[6] Avoid using water on a solid spill to prevent the generation of dust.

  • Cleanup: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid must be treated as hazardous waste.

  • Segregate Waste: Keep all solid and liquid waste containing this chemical separate from other waste streams.

  • Labeling: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and hazard symbols.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][8]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive Chemical sds Review Safety Data (Analog) start->sds ppe_check Verify PPE Availability sds->ppe_check safety_equip Check Fume Hood & Safety Stations ppe_check->safety_equip don_ppe Don Appropriate PPE safety_equip->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction/Transfer dissolve->react decontaminate Decontaminate Glassware react->decontaminate spill Spill Occurs react->spill Potential Spill waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose end End dispose->end evacuate Evacuate & Alert spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup cleanup->waste

Caption: Safe handling workflow for 2-((4-Methylpyrimidin-2-yl)oxy)acetic acid.

References

  • Benchchem. (n.d.). Personal protective equipment for handling (4-Methylpiperidin-1-yl)acetic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Engineering Research. (n.d.). Acetic Acid.
  • NIOSH. (n.d.). Occupational Safety and Health Guideline for Acetic Acid (PDF).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Unknown. (2024, August 21). Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments.
  • Key Organics. (2019, February 20). Safety Data Sheet.
  • Unknown. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment.
  • AK Scientific, Inc. (n.d.). (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2024, October 21). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Unknown. (2022, August 12). Trade name : Lithofin MPP.
  • AK Scientific, Inc. (n.d.). 2-(6-(Methylthio)pyrimidin-4-yl)acetic acid.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • PubChem. (n.d.). CID 98782.
  • Tokyo Chemical Industry. (2023, April 3). SAFETY DATA SHEET.
  • SIELC Technologies. (2018, February 16). ((4-Methylpyrimidin-2-yl)thio)acetic acid.
  • Achmem. (n.d.). 2-((4-Methylpyrimidin-2-yl)thio)acetic acid.
  • ChemicalBook. (2026, March 21). 2-oxopiperazin-1-yl)acetic acid - Safety Data Sheet.

Sources

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